molecular formula C5H9NO5 B575390 L-Serine, N-(hydroxyacetyl)- (9CI) CAS No. 184226-42-4

L-Serine, N-(hydroxyacetyl)- (9CI)

Numéro de catalogue: B575390
Numéro CAS: 184226-42-4
Poids moléculaire: 163.129
Clé InChI: RMHVXEWQMAUERF-VKHMYHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Serine, N-(hydroxyacetyl)- (9CI) is a chemically modified derivative of the proteinogenic amino acid L-Serine. L-Serine itself is a non-essential amino acid that plays a central role in cellular proliferation and is crucial for the biosynthesis of key biomolecules including other amino acids, phospholipids, and nucleotides . It serves as a critical precursor in the nervous system for the synthesis of neurotransmitters and sphingolipids . The specific modification on the serine backbone in this compound is designed to alter its properties for specialized research applications. Researchers can utilize this derivative to probe specific biochemical pathways, study enzyme kinetics, or investigate cellular signaling mechanisms that involve serine metabolism. This product is intended for use in laboratory research and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, structure, and handling.

Propriétés

Numéro CAS

184226-42-4

Formule moléculaire

C5H9NO5

Poids moléculaire

163.129

Nom IUPAC

(2S)-3-hydroxy-2-[(2-hydroxyacetyl)amino]propanoic acid

InChI

InChI=1S/C5H9NO5/c7-1-3(5(10)11)6-4(9)2-8/h3,7-8H,1-2H2,(H,6,9)(H,10,11)/t3-/m0/s1

Clé InChI

RMHVXEWQMAUERF-VKHMYHEASA-N

SMILES

C(C(C(=O)O)NC(=O)CO)O

Synonymes

L-Serine, N-(hydroxyacetyl)- (9CI)

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to N-glycolylserine (CAS 184226-42-4)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Extensive searches of scientific databases and chemical supplier catalogs did not yield any specific information for a compound named "N-glycolylserine" with the CAS number 184226-42-4. The following technical guide is a scientifically-grounded, hypothetical construct based on the known properties and reactions of related N-acylated amino acids, particularly N-acetylated compounds and the behavior of the N-glycolyl moiety as observed in other biomolecules. This document is intended for informational and illustrative purposes for researchers, scientists, and drug development professionals. All data presented herein are theoretical estimations and should not be considered as experimentally verified.

Introduction

N-acylated amino acids are a diverse class of molecules with significant roles in biochemistry and pharmacology. The acylation of an amino acid, such as serine, can dramatically alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability. This guide explores the theoretical properties, synthesis, and potential applications of N-glycolylserine, a molecule of interest for its potential to introduce a unique hydrophilic and metabolically relevant functional group. The N-glycolyl group, while not endogenously synthesized in humans, is present in other mammals and can be incorporated into human tissues through diet, making its derivatives relevant for studying xeno-autoimmune responses and for the development of novel therapeutics.[1][2]

Chemical and Physical Properties

The properties of N-glycolylserine are predicted based on the known characteristics of L-serine and the influence of the N-glycolyl group.

Structure and Nomenclature
  • Systematic Name: (S)-2-(2-hydroxyacetamido)-3-hydroxypropanoic acid

  • Common Name: N-glycolyl-L-serine

  • CAS Number: 184226-42-4 (Unverified)

  • Molecular Formula: C₅H₉NO₅

  • Molecular Weight: 163.13 g/mol

dot graph { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""];

a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- f [label=""]; f -- g [label=""]; g -- h [label=""]; h -- i [label=""]; i -- j [label=""]; j -- k [label=""]; k -- l [label=""]; l -- m [label=""]; m -- n [label=""]; n -- o [label=""]; o -- p [label=""]; p -- q [label=""]; q -- r [label=""]; r -- s [label=""]; s -- t [label=""]; t -- a [label=""];

a [pos="0,1!", label="HO"]; b [pos="1,1.5!", label=""]; c [pos="2,1!", label="O"]; d [pos="2,0!", label=""]; e [pos="3,0!", label=""]; f [pos="4,0.5!", label=""]; g [pos="4,1.5!", label="O"]; h [pos="5,0!", label="H"]; i [pos="3,-1!", label=""]; j [pos="4,-1.5!", label=""]; k [pos="5,-1!", label="OH"]; l [pos="2,-1.5!", label="H"]; m [pos="1,-0.5!", label="N"]; n [pos="0,-0.5!", label="H"]; o [pos="1.5,-1.5!", label=""]; p [pos="0.5,-2!", label="O"]; q [pos="0,-2.5!", label=""]; r [pos="1,-3!", label="OH"];

b -- c [style=invis]; c -- d [style=invis]; d -- e [style=invis]; e -- f [style=invis]; f -- g [style=invis]; g -- h [style=invis]; h -- i [style=invis]; i -- j [style=invis]; j -- k [style=invis]; k -- l [style=invis]; l -- m [style=invis]; m -- n [style=invis]; n -- o [style=invis]; o -- p [style=invis]; p -- q [style=invis]; q -- r [style=invis]; r -- s [style=invis]; s -- t [style=invis]; t -- a [style=invis]; }

Caption: Chemical structure of N-glycolyl-L-serine.

Predicted Physicochemical Data

The following table summarizes the estimated physicochemical properties of N-glycolylserine. These values are derived from computational models and by analogy to similar molecules like N-acetylserine and glycylserine.

PropertyPredicted ValueNotes
Melting Point > 200 °C (decomposes)Similar to other amino acid derivatives.
Boiling Point Not applicableDecomposes before boiling.
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in nonpolar organic solvents.The presence of multiple hydroxyl groups and the carboxylate and amide functionalities suggest high aqueous solubility.
pKa₁ (Carboxyl) ~2.5 - 3.5Expected to be slightly lower than the parent amino acid due to the electron-withdrawing nature of the amide.
pKa₂ (Hydroxyl on glycolyl) ~13 - 14Typical pKa for an aliphatic alcohol.
LogP < -2.0The high polarity suggests a very low octanol-water partition coefficient.

Synthesis and Characterization

The synthesis of N-glycolylserine can be approached through several established methods for N-acylation of amino acids. A common and effective method is the Schotten-Baumann reaction.

Synthetic Workflow: Schotten-Baumann Acylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protect carboxyl group (e.g., as methyl ester) N-glycolyl-L-serine ester N-glycolyl-L-serine ester Protected L-Serine->N-glycolyl-L-serine ester React with glycolyl chloride or activated glycolic acid N-glycolylserine N-glycolylserine N-glycolyl-L-serine ester->N-glycolylserine Hydrolyze ester Pure N-glycolylserine Pure N-glycolylserine N-glycolylserine->Pure N-glycolylserine Crystallization or chromatography

Caption: A general workflow for the synthesis of N-glycolylserine.

Detailed Experimental Protocol (Hypothetical)
  • Protection of L-Serine:

    • Suspend L-serine (1 equivalent) in methanol.

    • Cool the suspension to 0°C and bubble HCl gas through it until the solid dissolves, or add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride.

  • N-Acylation:

    • Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Cool to 0°C and add a non-nucleophilic base, such as triethylamine (2.2 equivalents).

    • In a separate flask, prepare a solution of glycolyl chloride or an activated form of glycolic acid (e.g., using a carbodiimide coupling agent) (1.1 equivalents).

    • Add the acylating agent dropwise to the amino acid solution at 0°C.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography.

  • Work-up and Deprotection:

    • Wash the reaction mixture with dilute acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Dissolve the resulting crude N-glycolyl-L-serine methyl ester in a mixture of water and a co-solvent like THF.

    • Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed.

  • Purification:

    • Acidify the reaction mixture to a pH of ~2 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.

    • The aqueous layer containing the product can be purified by ion-exchange chromatography or by crystallization.

Characterization

The structure and purity of the synthesized N-glycolylserine would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the protons on the serine backbone and the glycolyl group.

    • ¹³C NMR would confirm the presence of the five carbon atoms in their expected chemical environments (carboxylate, two alpha-carbons, and two carbons bearing hydroxyl groups).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch around 3300 cm⁻¹.

    • A strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹.

    • A strong amide I band (C=O stretch) around 1650 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry would confirm the exact mass and elemental composition of the molecule.

Biological Significance and Potential Applications

While no biological activity has been reported for N-glycolylserine specifically, its structure suggests several areas of potential interest for researchers.

Role in Glycobiology Research

N-glycolylneuraminic acid (Neu5Gc) is a sialic acid that is not synthesized by humans but can be incorporated into human cells from dietary sources.[3][4] The metabolism of Neu5Gc can lead to the formation of other N-glycolylated sugars.[1] N-glycolylserine could serve as a valuable research tool to investigate the metabolic pathways of N-glycolylated compounds and their effects on cellular processes.

Drug Development and Delivery

The modification of peptides and small molecules with hydrophilic moieties is a common strategy to improve their pharmacokinetic properties.[5][6]

  • Increased Hydrophilicity: The addition of the N-glycolylserine moiety to a drug candidate could increase its aqueous solubility and potentially alter its absorption and distribution profile.

  • Prodrug Strategies: N-glycolylserine could be used as a promoiety that is cleaved by enzymes in vivo to release an active drug.

  • Targeting Glycan-Binding Proteins: The unique structure of N-glycolylserine might allow for specific interactions with lectins or other carbohydrate-binding proteins, offering a potential avenue for targeted drug delivery.[7][8]

G cluster_applications Potential Applications N-glycolylserine N-glycolylserine Drug_Delivery Drug Delivery Vehicle N-glycolylserine->Drug_Delivery as a promoiety Metabolic_Probe Metabolic Probe N-glycolylserine->Metabolic_Probe to study N-glycolyl metabolism Peptide_Modification Peptide/Protein Modification N-glycolylserine->Peptide_Modification to enhance solubility Glycomimetic_Design Glycomimetic Design N-glycolylserine->Glycomimetic_Design as a scaffold

Caption: Potential applications of N-glycolylserine in research and development.

Safety and Handling

No specific safety data is available for N-glycolylserine. Standard laboratory safety practices should be followed when handling this compound.

HazardPrecaution
Toxicity The toxicity is unknown. Assume it may be harmful if swallowed, inhaled, or in contact with skin.
Irritation May cause skin, eye, and respiratory tract irritation.
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Storage Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-glycolylserine (CAS 184226-42-4) represents a molecule of potential interest at the intersection of amino acid chemistry and glycobiology. Although no experimental data for this specific compound are currently available in the public domain, this guide provides a theoretical framework for its properties, synthesis, and potential applications based on established chemical principles. Further research is required to synthesize and characterize N-glycolylserine to validate these hypotheses and explore its utility in drug development and as a tool for biological research.

References

  • Shimizu, M., et al. (1993). Synthesis of biologically active N-acylated L-serine-containing D-glucosamine-4-phosphate derivatives of lipid A. Chemical & Pharmaceutical Bulletin, 41(10), 1879-1881.
  • Wang, N., et al. (2020). Green Synthesis, Characterization, and Properties of Acyl Lysine, Serine, Threonine, and Methionine Derived from Three Types of Natural Oils. Journal of Surfactants and Detergents, 23(2), 239–250.
  • Linhardt, R. J., et al. (2020).
  • Bergfeld, A. K., et al. (2012). Metabolism of vertebrate amino sugars with N-glycolyl groups: elucidating the intracellular fate of the non-human sialic acid N-glycolylneuraminic acid. Journal of Biological Chemistry, 287(34), 28865-28881.
  • Varki, A. (2009). Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups. The Journal of Biological Chemistry, 287(34), 28865-28881.
  • Wikipedia contributors. (2023). N-Glycolylneuraminic acid. Wikipedia, The Free Encyclopedia.
  • CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material. (2012).
  • Macauley, M. S., et al. (2012). Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: INCORPORATION OF N-GLYCOLYLHEXOSAMINES INTO MAMMALIAN GLYCANS BY FEEDING N-GLYCOLYLGALACTOSAMINE. Journal of Biological Chemistry, 287(34), 28882-28897.
  • Chen, X., et al. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Chemistry, 7, 576.
  • Numata, K., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(1), 33-41.
  • Macauley, M.S., et al. (2012). Metabolism of vertebrate amino sugars with N-glycolyl groups: Intracellular β-O-linked N-glycolylglucosamine (GlcNGc), UDP-GlcNGc,and the biochemical and structural rationale for the substrate tolerance of β-O-linked& beta;-N-acetylglucosaminidase. Journal of Biological Chemistry, 287(34), 28882-28897.
  • Varki, A. (n.d.). N-Glycolylneuraminic Acid Expression. Varki Lab Website.
  • Z.N. Kochetkov, et al. (2025). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 43(10), 830-844.
  • Creative Proteomics. (n.d.). Glycomics in Drug Development.
  • Ardá, A., & Jiménez-Barbero, J. (2019). Glycans in drug discovery. MedChemComm, 10(9), 1532-1545.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine.
  • Ardá, A., & Jiménez-Barbero, J. (2019). Glycans in drug discovery. PubMed.
  • Rauter, A. P., et al. (2024). Glycomimetics and Glycoconjugates in Drug Discovery. Pharmaceuticals, 17(3), 334.
  • Brandstetter, H., & Avbelj, M. (2025).
  • Jürss, R., et al. (1983). Synthesis and properties of NBD-n-acylcholines, fluorescent analogs of acetylcholine. Proceedings of the National Academy of Sciences, 80(24), 7550-7554.
  • PubChem. (n.d.). 1,1,2,2,3,3,4,4,5-Nonafluorohexane-1-sulfonic acid.
  • PubChem. (n.d.). Sch 42426.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl.
  • BLDpharm. (n.d.). 2,2,6,6-Tetramethyl-4-hydroxy-1-piperidinyloxy radical.
  • Li, Y. F., et al. (2017). Synthesis, Crystal Structure, and Fluorescent Property of a Zn(II) Complex with N-Nicotinoylglycine Ligand. Crystals, 7(6), 162.

Sources

Technical Guide: Monitoring and Controlling N-Glycolylneuraminic Acid (Neu5Gc) in Biotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Glycolylneuraminic acid (Neu5Gc) is a non-human sialic acid derivative that poses a significant immunogenicity risk in biotherapeutic development.[1][2] While humans are genetically deficient in the enzyme required to synthesize Neu5Gc (CMAH), recombinant proteins produced in non-human mammalian cell lines (e.g., CHO, SP2/0, NS0) can metabolically incorporate this glycan.

The presence of Neu5Gc is considered a Critical Quality Attribute (CQA) .[3] In patients, it can trigger the formation of anti-Neu5Gc antibodies (Hanganutziu-Deicher antibodies), leading to reduced drug efficacy, rapid clearance, and chronic inflammation ("xenosialitis"). This guide provides a comprehensive technical framework for the mechanism, detection, and mitigation of Neu5Gc in biomanufacturing.

Part 1: Molecular Mechanism & Biosynthesis

The CMAH Enzymatic Pathway

The fundamental difference between the human-compatible N-acetylneuraminic acid (Neu5Ac) and the immunogenic Neu5Gc lies in a single oxygen atom.[4] In most mammals, the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH) converts CMP-Neu5Ac to CMP-Neu5Gc in the cytosol.[4]

Humans carry an irreversible exon deletion/frameshift mutation in the CMAH gene, rendering the enzyme inactive. Consequently, human cells cannot synthesize Neu5Gc de novo. However, they can scavenge it from the environment (or culture media) and incorporate it into endogenous glycoproteins, a process known as "metabolic incorporation."

Structural Divergence[5][6]
  • Neu5Ac: Contains an N-acetyl group (-NH-CO-CH3) at the C5 position.[5]

  • Neu5Gc: Contains an N-glycolyl group (-NH-CO-CH2-OH) at the C5 position.[5]

This addition of a single hydroxyl group increases the hydrophilicity of the molecule and creates a novel epitope recognized by the human immune system.

Visualization: Biosynthesis Pathway

The following diagram illustrates the divergence point where CMAH activity determines the sialic acid species.

Neu5Gc_Biosynthesis UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE Epimerase Neu5Ac Neu5Ac (Cytosol) ManNAc->Neu5Ac Neu5Ac Synthase CMP_Neu5Ac CMP-Neu5Ac (Activated) Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) CMP_Neu5Gc CMP-Neu5Gc (Non-Human) CMP_Neu5Ac->CMP_Neu5Gc CMAH Enzyme (Absent in Humans) Golgi_Trans Golgi Transport CMP_Neu5Ac->Golgi_Trans Direct Transport CMP_Neu5Gc->Golgi_Trans If CMAH Active Glycoprotein Glycoprotein (Secreted) Golgi_Trans->Glycoprotein Sialyltransferases

Caption: The CMAH enzyme converts CMP-Neu5Ac to CMP-Neu5Gc. Humans lack functional CMAH, preventing de novo synthesis.

Part 2: Clinical & Immunological Implications[8]

The clinical impact of Neu5Gc contamination in biotherapeutics is multifaceted. Unlike typical anti-drug antibodies (ADAs) that develop after exposure, anti-Neu5Gc antibodies are pre-existing in nearly all humans due to dietary intake of red meat and dairy.

  • Accelerated Clearance: Pre-existing antibodies can form immune complexes with Neu5Gc-bearing therapeutic proteins, leading to rapid clearance via the reticuloendothelial system. This significantly reduces the drug's half-life and efficacy.

  • Chronic Inflammation: The interaction between circulating antibodies and Neu5Gc-modified tissues/proteins can incite "xenosialitis," a form of chronic inflammation associated with tumor progression and vascular pathologies.

  • Hypersensitivity: In high-titer individuals, administration of Neu5Gc-heavy biologics (e.g., Cetuximab, which is produced in SP2/0 murine cells) has been linked to higher rates of hypersensitivity reactions.

Part 3: Analytical Workflow (DMB Labeling)

To ensure patient safety, quantitation of Neu5Gc is required. The industry gold standard is DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling followed by RP-UHPLC and Fluorescence/MS detection.

Experimental Protocol

This protocol validates the ratio of Neu5Ac to Neu5Gc.

1. Sialic Acid Release

Sialic acids must be cleaved from the glycoprotein backbone before analysis.[6]

  • Reagent: 2M Acetic Acid.[7]

  • Procedure: Mix protein sample (approx. 50-100 µg) with 2M Acetic Acid.

  • Incubation: 80°C for 2 hours.

  • Note: Mild acid is preferred over enzymatic release (Sialidase A) for total quantitation to avoid enzyme bias, though it destroys O-acetyl groups.

2. DMB Derivatization

DMB reacts specifically with


-keto acids (sialic acids) to form a fluorescent quinoxalinone derivative.
  • Reagent Mix:

    • DMB Dye (7 mM)[8]

    • 1.4M Acetic Acid

    • 0.75M

      
      -Mercaptoethanol (Reductant)
      
    • 18 mM Sodium Dithionite (Reductant)

  • Procedure: Add reagent mix to released sialic acids.[6][7][9]

  • Incubation: 50°C for 3 hours in the dark .

  • Critical: DMB is light-sensitive. Samples must be kept in amber vials or wrapped in foil.

3. Separation & Detection (LC-MS/FLD)
  • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus C18 or Waters BEH C18).

  • Mobile Phase: Isocratic or shallow gradient of Acetonitrile/Methanol/Water.

  • Detection:

    • Fluorescence (FLD): Excitation 373 nm, Emission 448 nm.[7][10]

    • Mass Spectrometry (MS): Positive Ion Mode (ESI+).

Data Interpretation

Neu5Gc is more hydrophilic than Neu5Ac due to the hydroxyl group, causing it to elute earlier on Reverse Phase C18 columns.

AnalyteRetention Order (C18)Molecular Ion [M+H]+Structural Feature
Neu5Gc-DMB 1 (Early Elution)442.15 N-glycolyl (-OH)
Neu5Ac-DMB 2 (Late Elution)426.15 N-acetyl (-H)
Visualization: Analytical Workflow

DMB_Workflow Sample Purified Biotherapeutic (Glycoprotein) Hydrolysis Acid Hydrolysis (2M HOAc, 80°C, 2h) Sample->Hydrolysis Release Released_Sia Free Sialic Acids (Neu5Ac / Neu5Gc) Hydrolysis->Released_Sia Labeling DMB Derivatization (50°C, 3h, Dark) Released_Sia->Labeling Labeling Separation RP-UHPLC Separation (C18 Column) Labeling->Separation Inject Detection Dual Detection Separation->Detection Result Quantitation (Neu5Gc %) Detection->Result FLD (Ex373/Em448) MS (m/z 442 vs 426)

Caption: Step-by-step workflow for the release, labeling, and detection of sialic acids using DMB chemistry.

Part 4: Mitigation in Biomanufacturing

To minimize Neu5Gc content in therapeutic proteins, two primary strategies are employed upstream.

Cell Line Engineering (The Genetic Approach)

The most effective method is to use cell lines that lack the CMAH gene.

  • CMAH-/- CHO Cells: Modern CHO-K1 derivatives are often engineered using CRISPR/Cas9 or ZFNs to knock out the CMAH gene. This renders the cells incapable of synthesizing Neu5Gc, mimicking the human glycosylation profile.

Media Optimization (The Metabolic Approach)

If using legacy cell lines (e.g., SP2/0 or wild-type CHO) is unavoidable, metabolic competition can reduce Neu5Gc incorporation.

  • Neu5Ac Feeding: Supplementing the culture media with excess Neu5Ac (1–10 mM) competitively inhibits the uptake and utilization of Neu5Gc from serum or hydrolysates.

  • Serum-Free Media: Eliminating animal-derived serum (Fetal Bovine Serum) removes the primary exogenous source of Neu5Gc.

References

  • Varki, A. (2010). N-glycolylneuraminic acid (Neu5Gc) in biotherapeutic products: potential effects on efficacy and safety. Pharmaceutical Research . Link

  • Ghaderi, D., et al. (2010). Implications of the presence of N-glycolylneuraminic acid in recombinant therapeutic glycoproteins. Nature Biotechnology . Link

  • Hara, S., et al. (1989). Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography. Analytical Biochemistry . Link

  • Ludger Ltd. Product Guide for LudgerTag™ DMB Sialic Acid Release and Labelling Kit. Ludger Technical Documents . Link

  • Inoue, S., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments (JoVE) . Link

Sources

N-(Hydroxyacetyl)-L-Serine: Physicochemical Profile and Synthetic Utility

[1][2]

Executive Summary

N-(Hydroxyacetyl)-L-serine (also known as N-glycolyl-L-serine) is a polar, non-canonical amino acid derivative characterized by the attachment of a glycolyl (hydroxyacetyl) group to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

112

In drug development, this moiety is critical for:

  • Peptide N-Capping: Enhancing solubility and stability of synthetic peptides.[1][2]

  • Immunological Probes: Mimicking N-glycolyl epitopes (related to Neu5Gc) to study antibody specificity.[1][2]

  • Siderophore Analogues: Serving as a building block for biomimetic iron-chelating agents.[1][2]

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis of the L-isomer.

Molecular Specifications
PropertyValueNotes
IUPAC Name (2S)-2-(2-hydroxyacetamido)-3-hydroxypropanoic acid
Common Name N-(Hydroxyacetyl)-L-serine; N-Glycolyl-L-serine
Molecular Formula C

H

NO

Molecular Weight 163.13 g/mol Monoisotopic Mass: 163.0481 Da
CAS Number Not widely listedAnalog: N-Acetyl-L-serine (16354-58-8)
Solubility High (Water, Methanol)Due to 3 polar -OH/COOH groups
pKa (Predicted)

-COOH: ~3.4
Slightly more acidic than Ser due to amide Ewg
Structural Representation[4][5]
  • SMILES: OCC(=O)NC(=O)O

  • InChI Key: (Predicted) LFQSCWFLJHTTHZ-VKHMYHEASA-N[1][2]

Synthetic Methodology

Synthesis of N-(hydroxyacetyl)-L-serine requires careful protection-group strategy to prevent self-esterification of the hydroxyl groups.[1][2] The following protocol utilizes a benzyl-protection strategy for high purity.

Reaction Logic[1][6]
  • Protection: The hydroxyl group of the glycolic acid donor is protected as a benzyl ether to prevent side reactions.[2]

  • Coupling: The carboxyl group of the glycolic derivative is activated (NHS ester or mixed anhydride) and reacted with L-serine (or L-serine methyl ester).[1][2]

  • Deprotection: Catalytic hydrogenation removes the benzyl group, yielding the final product.[2]

Protocol: Activated Ester Coupling[1]

Step 1: Preparation of Reagents

  • Substrate: L-Serine methyl ester hydrochloride (1.0 eq).[1][2]

  • Acyl Donor: Benzyloxyacetyl chloride (1.1 eq) or Benzyloxyacetic acid NHS ester.[2]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

Step 2: Coupling Reaction

  • Dissolve L-Serine methyl ester HCl in DCM under N

    
     atmosphere.
    
  • Add DIPEA dropwise at 0°C to neutralize the salt.[2]

  • Add Benzyloxyacetyl chloride dropwise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Monitor: Check via TLC (SiO

    
    , EtOAc/Hexane) or LC-MS for disappearance of amine.
    

Step 3: Hydrolysis & Deprotection

  • Saponification: Treat the intermediate ester with LiOH (2 eq) in THF/Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    O (1:1) for 1 hour to remove the methyl ester. Acidify to pH 3 and extract.
    
  • Hydrogenolysis: Dissolve the N-(benzyloxyacetyl)-L-serine in MeOH. Add Pd/C (10% w/w).[2] Stir under H

    
     (1 atm) for 12 hours to cleave the benzyl ether.
    
  • Purification: Filter catalyst, concentrate, and recrystallize from EtOH/Water.

SynthesisPathwayStartL-Serine Methyl EsterInter1Intermediate:N-(Benzyloxyacetyl)-Ser-OMeStart->Inter1DIPEA, DCM, 0°CReagentBenzyloxyacetyl Chloride(Acyl Donor)Reagent->Inter1Step2LiOH Hydrolysis(Remove Methyl Ester)Inter1->Step2Step3H2 / Pd/C(Remove Benzyl Group)Step2->Step3N-(Benzyloxyacetyl)-Ser-OHFinalN-(Hydroxyacetyl)-L-Serine(C5H9NO5)Step3->Final

Figure 1: Synthetic pathway for N-(hydroxyacetyl)-L-serine utilizing benzyl protection to ensure regioselectivity.

Analytical Characterization

To validate the identity of N-(hydroxyacetyl)-L-serine, researchers should look for specific signals distinguishing it from N-acetyl-L-serine.[1][2]

Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (ESI+)

  • Expected [M+H]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : 164.14 m/z [1]
    
  • Expected [M+Na]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : 186.12 m/z [1]
    
  • Fragmentation Pattern: Loss of Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    O (18 Da) and cleavage of the amide bond.
    
Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: Dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    O (Exchangeable protons -OH, -NH, -COOH will not be visible).[1]
    
  • Key Signals:

    • 
      -CH (Serine):  Triplet or dd at ~4.4 ppm.
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -CH
      
      
      (Serine):
      Multiplet at ~3.8–3.9 ppm.[1]
    • Glycolyl CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  Singlet at ~4.0–4.1 ppm. (Distinct from the methyl singlet of N-acetyl at ~2.0 ppm).[1][2]
      
HPLC Method (Reverse Phase)

Due to high polarity, standard C18 columns may result in poor retention (elution in void volume).[2]

  • Column: C18-Aq (Polar-embedded) or HILIC column.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B to 10% B over 10 minutes (Isocratic hold may be necessary).

  • Detection: UV 210 nm (Amide bond).[2]

Biological & Research Applications

Peptide N-Capping & Solubility

Replacing an N-terminal acetyl group with a hydroxyacetyl (glycolyl) group increases the hydrophilicity of a peptide.[1][2] This is particularly useful for:

  • Hydrophobic Peptides: Preventing aggregation in amyloid research.[2]

  • Linker Design: Creating hydrophilic spacers in Antibody-Drug Conjugates (ADCs).

Immunogenicity Studies (Neu5Gc Mimicry)

Humans possess circulating antibodies against N-glycolylneuraminic acid (Neu5Gc) due to dietary uptake.[1][2] N-(hydroxyacetyl)-L-serine represents the minimal epitope of the N-glycolyl moiety.[1][2]

  • Application: It can be used as a negative control or competitor in ELISAs detecting anti-Neu5Gc antibodies, distinguishing between carbohydrate-dependent and peptide-dependent recognition.[1][2]

Applicationscluster_0Drug Developmentcluster_1ImmunologyMoleculeN-(Hydroxyacetyl)-L-SerineApp1Peptide N-Capping(Solubility Enhancement)Molecule->App1App2ADC Linker Design(Hydrophilic Spacer)Molecule->App2App3Neu5Gc Epitope Mimic(Antibody Specificity)Molecule->App3

Figure 2: Functional applications of N-(hydroxyacetyl)-L-serine in drug design and immunology.

References

  • ChemicalBook. (2024).[1][2] N-Acetyl-L-serine (Analog Reference).[1][2][3] Retrieved from [1][2]

  • PubChem. (2024).[1][2] Compound Summary: N-Acetylserine (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Thermo Fisher Scientific. (2024).[1][2] Peptide Synthesis Reagents and Capping Groups.[2] Retrieved from [1][2]

  • Varki, A. (2010).[2] N-glycolylneuraminic acid biology and evolution. Essentials of Glycobiology.[2] Cold Spring Harbor Laboratory Press. Retrieved from [1][2]

I. Foundational Understanding: The Dichotomy of Sialic Acids and the Human Anomaly

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Naturally Occurring N-glycolyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Sialic acids, a diverse family of nine-carbon carboxylated sugars, are ubiquitously positioned at the outermost ends of glycan chains on cell surfaces and secreted glycoproteins in vertebrates.[1][2] Their terminal location makes them critical mediators of a vast array of biological phenomena, from cell-cell recognition to pathogen binding.[3] The two most prevalent sialic acids in mammals are N-acetylneuraminic acid (Neu5Ac) and its hydroxylated counterpart, N-glycolylneuraminic acid (Neu5Gc).[3][4]

While most mammals can synthesize both Neu5Ac and Neu5Gc, humans present a striking exception. A human-specific inactivating mutation in the gene for CMP-N-acetylneuraminic acid hydroxylase (CMAH) renders us incapable of producing Neu5Gc.[5][6][7] This enzyme, CMAH, is responsible for the conversion of the precursor CMP-Neu5Ac to CMP-Neu5Gc.[4][8] The inactivation of the CMAH gene, which occurred approximately 2-3 million years ago, means that Neu5Ac is the predominant sialic acid in human tissues.[5][8]

Despite this inability to synthesize Neu5Gc, it is consistently detected in human tissues, particularly in malignant tumors and at lower levels in normal epithelial and endothelial cells.[2][7][9] This paradox is explained by the metabolic incorporation of Neu5Gc from dietary sources.[7][9] Red meats (such as lamb, pork, and beef) and some dairy products are rich in Neu5Gc.[7][10] When consumed, Neu5Gc can be salvaged by human cells and incorporated into our own glycoconjugates.[8][11]

This metabolic assimilation of a non-human sugar molecule has profound immunological consequences. The human immune system recognizes Neu5Gc as a foreign entity, leading to the production of anti-Neu5Gc antibodies.[1][12][13] The interaction between these circulating antibodies and the Neu5Gc incorporated into our tissues can trigger a chronic inflammatory state known as "xenosialitis".[2][14] This persistent inflammation is increasingly implicated in the pathogenesis of several human diseases, most notably cancer and atherosclerosis.[2][10][15][16]

II. Biosynthesis and Metabolic Incorporation: A Tale of Two Pathways

The biosynthesis of Neu5Gc in non-human mammals is a well-defined enzymatic process that begins with the synthesis of Neu5Ac. The precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), is converted to Neu5Ac through a series of enzymatic steps in the cytosol.[4] The newly synthesized Neu5Ac is then activated to CMP-Neu5Ac.[4] It is at this critical juncture that the CMP-N-acetylneuraminic acid hydroxylase (CMAH) enzyme acts, hydroxylating CMP-Neu5Ac to form CMP-Neu5Gc.[4][8][17] This activated form of Neu5Gc is then transported into the Golgi apparatus to be incorporated into growing glycan chains by sialyltransferases.[4][17]

In humans, due to the inactive CMAH gene, this de novo synthesis of Neu5Gc is blocked.[5][7] The presence of Neu5Gc in human tissues is therefore entirely dependent on an exogenous salvage pathway. Dietary Neu5Gc, primarily from the consumption of red meat and dairy products, is absorbed in the gastrointestinal tract.[11][18] Studies in a human-like Neu5Gc-deficient mouse model have shown that ingested Neu5Gc-containing glycoproteins lead to the metabolic incorporation of Neu5Gc into various tissues.[11] The uptake of free sialic acids is largely mediated by macropinocytosis.[8] Once inside the cell, the salvaged Neu5Gc can be activated to CMP-Neu5Gc and utilized by the cellular glycosylation machinery, effectively decorating human cells with this non-native sugar.[8]

cluster_mammals Non-Human Mammals cluster_humans Humans UDP-GlcNAc UDP-GlcNAc Neu5Ac Neu5Ac UDP-GlcNAc->Neu5Ac Multiple Steps CMP-Neu5Ac CMP-Neu5Ac Neu5Ac->CMP-Neu5Ac CSS CMP-Neu5Gc CMP-Neu5Gc CMP-Neu5Ac->CMP-Neu5Gc CMAH Golgi Golgi CMP-Neu5Gc->Golgi Transport Neu5Gc-Glycans Neu5Gc-Glycans Golgi->Neu5Gc-Glycans Sialyltransferases Diet Diet GI Tract GI Tract Diet->GI Tract Ingestion Cellular Uptake Cellular Uptake GI Tract->Cellular Uptake Absorption CMP-Neu5Gc_human CMP-Neu5Gc Cellular Uptake->CMP-Neu5Gc_human Salvage Pathway Golgi_human Golgi CMP-Neu5Gc_human->Golgi_human Transport Neu5Gc-Glycans_human Neu5Gc-Glycans_human Golgi_human->Neu5Gc-Glycans_human Sialyltransferases CMP-Neu5Ac_human CMP-Neu5Ac Inactive CMAH Inactive CMAH CMP-Neu5Ac_human->Inactive CMAH Inactive CMAH UDP-GlcNAc_human UDP-GlcNAc Neu5Ac_human Neu5Ac UDP-GlcNAc_human->Neu5Ac_human Multiple Steps Neu5Ac_human->CMP-Neu5Ac_human CSS

Caption: Biosynthesis of Neu5Gc in mammals versus its dietary incorporation in humans.

III. The Pathophysiological Impact of a Foreign Sugar

The incorporation of dietary Neu5Gc into human tissues, particularly in the context of a pre-existing immune response, has significant implications for human health. The continuous interaction between circulating anti-Neu5Gc antibodies and cell-surface Neu5Gc is thought to fuel a state of chronic inflammation, or xenosialitis.[2][14] This low-grade, persistent inflammation is a known driver of several pathological processes.

A. Role in Cancer Progression

A growing body of evidence links Neu5Gc to cancer.[7][10] Malignant tissues often exhibit higher levels of Neu5Gc compared to normal tissues.[7][9][19] This accumulation may be due to several factors, including the increased metabolic activity and enhanced macropinocytosis of cancer cells.[14] The resulting xenosialitis is hypothesized to promote tumor growth and progression.[14][20] In a human-like Neu5Gc-deficient mouse model, the combination of dietary Neu5Gc and anti-Neu5Gc antibodies led to increased inflammation and a higher incidence of carcinomas.[10]

Furthermore, the presence of Neu5Gc on cancer cells can create novel glycan structures, such as Neu5Gc-containing Sialyl-Tn (GcSTn), which are highly tumor-specific. These unique epitopes can serve as valuable biomarkers for cancer detection and prognosis.

B. Implications for Inflammatory Diseases and Biotherapeutics

The pro-inflammatory nature of the Neu5Gc-anti-Neu5Gc interaction extends beyond cancer. This mechanism is also implicated in the development and exacerbation of other inflammatory conditions, such as atherosclerosis.[15][16]

For drug development professionals, the presence of Neu5Gc in biotherapeutic products is a significant concern.[9] Many biologics are produced in non-human mammalian cell lines that naturally synthesize Neu5Gc. If these cells are grown in media containing animal-derived components, the resulting therapeutic proteins can become decorated with Neu5Gc.[9] This can render the biotherapeutic immunogenic in humans, potentially leading to adverse reactions and reduced efficacy. Therefore, rigorous monitoring and control of Neu5Gc content in biopharmaceuticals is crucial.

IV. A Practical Guide to the Detection and Quantification of N-glycolylneuraminic acid

The accurate and sensitive detection of Neu5Gc is paramount for both basic research and clinical applications. A variety of analytical techniques are available, each with its own strengths and considerations.

A. Sample Preparation: The Crucial First Step

Regardless of the analytical method chosen, proper sample preparation is essential for reliable results. This typically involves the release of sialic acids from their glycoconjugates, followed by purification.

Protocol for Acid Hydrolysis to Release Sialic Acids:

  • Sample Hydrolysis: To an appropriate amount of glycoprotein or tissue homogenate, add 2 M acetic acid or 25 mM sulfuric acid.[19][21]

  • Incubation: Heat the sample at 80°C for 1-3 hours. The optimal time may need to be determined empirically for different sample types.[21][22]

  • Neutralization and Cleanup: After hydrolysis, the sample should be cooled and neutralized. Subsequent cleanup steps are often necessary to remove interfering substances. This can be achieved through ion-exchange chromatography.[21]

    • Pass the hydrolysate through a Dowex 50 (H+) column to remove basic compounds.[21]

    • The eluate is then applied to a Dowex 1 (formate) column, which binds the acidic sialic acids.[21]

    • After washing the column, the sialic acids are eluted with formic acid.[21]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of Neu5Ac and Neu5Gc.[19][21][22][23] To enhance sensitivity and selectivity, sialic acids are often derivatized with a fluorescent tag prior to analysis.[19][23] A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[24][25]

Step-by-Step HPLC Protocol with DMB Derivatization:

  • Derivatization:

    • To the purified sialic acid sample, add the DMB labeling reagent (containing DMB, sodium hydrosulfite, and 2-mercaptoethanol in a buffered solution).[19][24]

    • Incubate the mixture at 50-60°C for 2-3 hours in the dark.

  • Chromatographic Separation:

    • Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).[19][21]

    • Perform isocratic or gradient elution with a mobile phase typically consisting of acetonitrile, methanol, and water.[19][21]

  • Detection:

    • Monitor the elution of the derivatized sialic acids using a fluorescence detector (excitation ~373 nm, emission ~448 nm).[19]

  • Quantification:

    • Quantify the amounts of Neu5Ac and Neu5Gc by comparing the peak areas to those of known standards that have been subjected to the same derivatization procedure.[21]

Sample (Glycoprotein/Tissue) Sample (Glycoprotein/Tissue) Acid Hydrolysis Acid Hydrolysis Sample (Glycoprotein/Tissue)->Acid Hydrolysis Release Sialic Acids Ion-Exchange Chromatography Ion-Exchange Chromatography Acid Hydrolysis->Ion-Exchange Chromatography Purification DMB Derivatization DMB Derivatization Ion-Exchange Chromatography->DMB Derivatization Fluorescent Labeling Reversed-Phase HPLC Reversed-Phase HPLC DMB Derivatization->Reversed-Phase HPLC Separation Fluorescence Detection Fluorescence Detection Reversed-Phase HPLC->Fluorescence Detection Detection Quantification Quantification Fluorescence Detection->Quantification Data Analysis

Sources

Technical Guide: N-glycolylserine vs. Neu5Gc Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison between N-glycolylserine and N-glycolylneuraminic acid (Neu5Gc) .

While Neu5Gc is a well-characterized, immunogenic sialic acid critical in biotherapeutic development, N-glycolylserine represents a structural analog (the N-glycolylated amino acid) often discussed in the context of synthetic haptens, epitope mapping, or as a theoretical comparator to demonstrate the specificity of carbohydrate-protein interactions.

Executive Summary

Neu5Gc (N-glycolylneuraminic acid) is a non-human sialic acid that acts as a xenoantigen in humans due to the evolutionary inactivation of the CMAH gene.[1][2] Its presence in biotherapeutics (e.g., monoclonal antibodies produced in CHO cells) poses significant immunogenicity risks (Hanganutziu-Deicher antigen response).

N-glycolylserine serves as a structural reference point: it contains the same immunogenic N-glycolyl moiety (


) but attached to an amino acid backbone (serine) rather than a sugar ring. Comparing these two molecules elucidates the conformational requirements  of anti-Neu5Gc antibodies and highlights why the sialic acid scaffold is essential for the specific immune recognition that complicates drug development.

Part 1: Structural Biochemistry

The Immunogenic Moiety: The N-Glycolyl Group

Both molecules share the N-glycolyl group , which differs from the human-native N-acetyl group by a single oxygen atom (Hydroxyl group at the terminal carbon).

  • N-Acetyl:

    
     (Non-immunogenic in humans)
    
  • N-Glycolyl:

    
     (Immunogenic "Hotspot")
    
Structural Divergence

The critical difference lies in the scaffold presenting this functional group.

FeatureNeu5Gc (N-glycolylneuraminic acid)N-glycolylserine
Classification Sialic Acid (Nonulosonic Acid)Modified Amino Acid
Backbone 9-Carbon Sugar (Pyranose ring)3-Carbon Amino Acid
Modification Site C5 Nitrogen

-Amino Nitrogen
Molecular Weight ~325.27 Da~163.13 Da
Chemical Formula


pKa (Carboxyl) ~2.6 (Acidic)~2.2 (Acidic)
Biological Role Terminal cap on glycans (Glycolipids/Glycoproteins)Synthetic hapten / Metabolic intermediate (rare)
Detection (DMB) Positive (Specific for

-keto acids)
Negative (Lacks

-keto acid motif)
3D Conformational Impact
  • Neu5Gc: The pyranose ring locks the N-glycolyl group into a specific spatial orientation relative to the glycerol side chain (C7-C9) and the carboxylate (C1). High-affinity anti-Neu5Gc antibodies (HD antibodies) typically recognize this conformational epitope —the glycolyl group plus the adjacent sugar ring geometry.

  • N-glycolylserine: The flexible peptide backbone allows free rotation. While it presents the same chemical functional group, it lacks the rigid scaffold required for high-affinity binding by most natural anti-Neu5Gc antibodies.

Part 2: Immunogenicity & Mechanism

The CMAH Evolutionary Divergence

Humans lack the enzyme CMAH (Cytidine Monophosphate-N-acetylneuraminic acid Hydroxylase), which converts Neu5Ac to Neu5Gc.[1] Consequently, humans produce high levels of circulating antibodies (IgG, IgM) against Neu5Gc, acquired from dietary sources (red meat).

  • Mechanism: When a biotherapeutic carrying Neu5Gc is administered, these pre-existing antibodies form immune complexes, leading to rapid clearance (reduced half-life) or serum sickness.

Epitope Specificity (The "Trojan Horse")

Research indicates that the immune system does not just "see" the extra oxygen; it sees the hydrophilic patch created by the N-glycolyl group on the hydrophobic face of the sialic acid.

  • Hypothesis: If you immunized a mouse with N-glycolylserine conjugated to a carrier protein, you might generate antibodies against the glycolyl-peptide bond. However, these antibodies would likely show low cross-reactivity with Neu5Gc because the sugar ring's electronics and sterics are missing.

Pathway Visualization

The following diagram illustrates the biosynthesis of Neu5Gc and the structural divergence from the amino acid analog.

G Neu5Ac Neu5Ac (Human Native) (N-acetylneuraminic acid) CMAH CMAH Enzyme (Inactive in Humans) Neu5Ac->CMAH + Hydroxyl Group Neu5Gc Neu5Gc (Immunogenic) (N-glycolylneuraminic acid) CMAH->Neu5Gc Biosynthesis (CHO/Murine) ImmuneResponse Hanganutziu-Deicher (HD) Antibody Response Neu5Gc->ImmuneResponse High Affinity (Conformational Epitope) GlycolylCoA Glycolyl-CoA NGlySer N-glycolylserine (Synthetic/Analog) GlycolylCoA->NGlySer Acylation (Theoretical) Serine L-Serine Serine->NGlySer NGlySer->ImmuneResponse Low/No Affinity (Linear Epitope)

Caption: Comparative pathway showing the enzymatic generation of Neu5Gc via CMAH versus the theoretical formation of N-glycolylserine. Note the divergence in immune recognition.

Part 3: Analytical Workflows & Detection

Distinguishing these structures is critical in quality control (QC) for biotherapeutics.

DMB Labeling (The Gold Standard for Neu5Gc)

The most reliable method to differentiate Neu5Gc from other N-glycolylated species (like N-glycolylserine or N-glycolylmuramic acid) is DMB Derivatization .

  • Principle: 1,2-diamino-4,5-methylenedioxybenzene (DMB) reacts specifically with

    
    -keto acids  (C1 Carboxyl + C2 Keto group) found in sialic acids.
    
  • Result:

    • Neu5Gc: Fluorescently labeled.

    • N-glycolylserine: No reaction (Lacks the

      
      -keto motif).
      
  • Protocol Insight: This specificity ensures that "false positives" from other glycolylated contaminants are minimized.

LC-MS/MS Differentiation Protocol

Mass spectrometry provides definitive structural confirmation.

Step-by-Step Methodology:

  • Release: Acid hydrolysis (2M Acetic acid, 80°C, 3h) to release sialic acids from the glycoprotein.

  • Derivatization: Label with DMB (to enhance sensitivity and hydrophobicity).

  • LC Separation: C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile/Methanol/Water gradient.

    • Elution Order: Neu5Gc elutes before Neu5Ac (due to the extra polar hydroxyl group).

  • MS/MS Transition Monitoring (MRM):

    • Neu5Gc (DMB-labeled): Precursor m/z 442

      
       Product m/z 424 (Loss of 
      
      
      
      ).
    • N-glycolylserine (Unlabeled): Precursor m/z 162

      
       Product m/z 74 (Glycine fragment) or 116.
      
Quantitative Comparison Table
ParameterNeu5Gc AnalysisN-glycolylserine Analysis
Precursor Ion (H+) 326.1 (Native) / 442.1 (DMB)164.1 (Native)
Delta Mass (vs Acetyl) +16 Da (vs Neu5Ac)+16 Da (vs N-Acetylserine)
Ret. Time (RP-HPLC) Early Elution (Polar)Very Early (Highly Polar)
Fluorescence (Ex/Em) 373nm / 448nm (DMB)None (requires OPA/FMOC)

Part 4: Implications for Drug Development

Cell Line Engineering

The presence of Neu5Gc in CHO (Chinese Hamster Ovary) cell lines is a major regulatory concern.

  • Action: Use CMAH knockout CHO cell lines (e.g., CHO-K1SV KO).

  • Validation: Use the DMB-HPLC method described above to certify the "Neu5Gc-Free" status.

Synthetic Peptides as Controls

In developing anti-Neu5Gc ELISA kits, researchers sometimes use N-glycolylserine or N-glycolyl-peptides as negative controls to prove that the detection antibody is specific to the sialic acid context and not just the glycolyl group.

References

  • Varki, A. (2010). "Loss of N-glycolylneuraminic acid in humans: Evolution, physiology, and disease." Proceedings of the National Academy of Sciences. Link

  • Ghaderi, D., et al. (2010). "Sexual selection by female immunity against paternal antigens can explain the rapid spread of the null allele." Proceedings of the National Academy of Sciences. Link

  • Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. Link

  • Padler-Karavani, V., et al. (2011). "Diversity in specificity, abundance, and affinity of anti-Neu5Gc antibodies in healthy humans." Glycobiology. Link

  • Inoue, S., et al. (2010). "Specific detection of N-glycolylneuraminic acid in human serum by a highly sensitive HPLC method." Journal of Biochemistry. Link

Sources

Methodological & Application

Protocols for the Strategic Introduction of N-Hydroxyacetyl Groups in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Strategic Overview: Building Block vs. Post-Synthetic Modification

The introduction of an N-hydroxyacetyl group (–N(OH)C(O)CH₃) or, more commonly, a protected N-hydroxyacetyl group (e.g., N-(benzyloxy)acetyl), can be approached in two primary ways. The choice of strategy depends on the position of the modification (N-terminus vs. internal) and the overall complexity of the target peptide.

  • Post-Synthetic N-Acylation of an N-Hydroxy Amino Acid: This involves incorporating a residue with a free N-hydroxy group into the peptide, followed by acylation. This approach is less common due to the potential for side reactions and the instability of the free N-hydroxy group under various synthetic conditions.

  • Building Block Approach: This is the most robust and widely adopted strategy.[1][2][3] It involves the synthesis of a stable, O-protected N-hydroxyacetyl amino acid monomer, which is then incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. A popular and versatile method within this approach is the acylation of the N-terminal amine of a peptide with an O-protected hydroxyacetic acid derivative, effectively installing the group at the final step before deprotection.

This guide will focus on the Building Block Approach , specifically using O-protected hydroxyacetic acid for N-terminal modification, which offers high efficiency and minimizes potential side reactions.

Workflow for N-Terminal N-Hydroxyacetylation

The general workflow involves acylation of the resin-bound peptide's N-terminus with a protected hydroxyacetic acid, followed by cleavage and global deprotection. Benzyloxyacetic acid is an ideal reagent as the benzyl group is stable throughout standard Fmoc-based SPPS and can be cleanly removed under mild hydrogenolysis conditions.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 N-Hydroxyacetylation cluster_2 Final Steps Start Load first amino acid onto resin SPPS Standard Fmoc-SPPS Cycles (Deprotection, Coupling, Washing) Start->SPPS N_Term_Deprotect Final N-terminal Fmoc deprotection SPPS->N_Term_Deprotect Acylation Couple O-Protected Hydroxyacetic Acid (e.g., Benzyloxyacetic Acid) N_Term_Deprotect->Acylation Acylate free N-terminus Cleavage Cleave peptide from resin Acylation->Cleavage Modified peptide on resin Deprotection Global Deprotection (Side chains + O-Benzyl group) Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification

Figure 1: General workflow for N-terminal introduction of a protected N-hydroxyacetyl group via SPPS.

Reagents and Protecting Groups

The success of this methodology hinges on a proper orthogonal protection strategy. The protecting group for the hydroxyl moiety must be stable during all SPPS steps (including Fmoc removal with piperidine) and selectively removable at the end of the synthesis.

Protecting GroupAcylating Reagent PrecursorProtection MethodDeprotection ConditionsOrthogonality & Notes
Benzyl (Bn) Benzyloxyacetic acidWilliamson ether synthesisH₂/Pd-C (Hydrogenolysis); Strong acids (e.g., HBr/AcOH)[4]Excellent orthogonality with Fmoc/tBu strategy. Most commonly used. Stable to TFA.
Allyl (All) Allyloxyacetic acidAllyl bromide, basePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[1]Orthogonal to both Fmoc/tBu and Boc/Bn strategies. Useful for more complex syntheses.
tert-Butyl (tBu) tert-Butoxyacetic acidIsobutylene, acid catalystStrong acids (e.g., neat TFA)[4][]Not orthogonal to standard Fmoc/tBu side-chain protection; removed during cleavage.

Recommendation: For most applications, the Benzyl (Bn) group offers the best balance of stability, ease of introduction, and mild, selective removal, making benzyloxyacetic acid and its derivatives the reagents of choice.

Detailed Protocols

The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy. Adjustments may be necessary for automated synthesizers or different scales.

Protocol 1: N-Terminal Acylation with Benzyloxyacetic Acid

This protocol describes the coupling of benzyloxyacetic acid to the N-terminus of a fully assembled, resin-bound peptide.

Rationale: Standard peptide coupling reagents are used to activate the carboxylic acid of benzyloxyacetic acid, forming a stable amide bond with the peptide's free N-terminal amine. HCTU is a highly efficient coupling reagent that minimizes the risk of racemization.[6]

Materials:

  • Resin-bound peptide with free N-terminus (0.1 mmol)

  • Benzyloxyacetic acid (66.5 mg, 0.4 mmol, 4 equiv.)

  • HCTU (165.3 mg, 0.4 mmol, 4 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 equiv.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol) in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform a standard deprotection using 20% piperidine in DMF (2 x 10 min) and wash thoroughly with DMF (5x) and DCM (3x).

  • Activation Solution: In a separate vial, dissolve benzyloxyacetic acid (4 equiv.) and HCTU (4 equiv.) in a minimal amount of DMF (approx. 2 mL).

  • Add DIPEA (8 equiv.) to the activation solution. The solution may change color. Allow the mixture to pre-activate for 2-5 minutes.[7]

  • Coupling Reaction: Add the activation solution to the prepared resin. Agitate the vessel at room temperature for 2 to 4 hours.

  • Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, allow the reaction to proceed longer or consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5x), DCM (5x), and finally methanol (2x).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage and deprotection.

Mechanism: HCTU-Mediated Acylation

G cluster_0 Activation cluster_1 Coupling Reagents Benzyloxyacetic Acid + HCTU + DIPEA ActiveEster Activated O-Acyl-isourea Ester Reagents->ActiveEster Formation Product N-Benzyloxyacetylated Peptide ActiveEster->Product Nucleophilic Attack Peptide Resin-Bound Peptide (Free N-Terminus: R-NH2) Peptide->Product

Figure 2: Simplified mechanism of benzyloxyacetic acid activation and coupling to a peptide N-terminus.

Protocol 2: Cleavage and Global Deprotection (with Benzyl Group Removal)

This protocol simultaneously cleaves the peptide from the resin, removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), and removes the O-benzyl group from the N-hydroxyacetyl moiety via catalytic hydrogenation.[4][]

Part A: TFA Cleavage

Materials:

  • Dry, N-benzyloxyacetylated peptide-resin (from Protocol 1)

  • TFA Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Handle TFA in a fume hood with appropriate PPE) .

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the TFA cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. This product is the O-benzyl protected N-hydroxyacetyl peptide.

Part B: Hydrogenolysis for O-Benzyl Deprotection

Rationale: Palladium on carbon (Pd/C) is a standard catalyst for the hydrogenolysis of benzyl ethers. This reaction is typically clean and high-yielding, leaving other functional groups intact.

Materials:

  • Crude O-benzyl protected peptide

  • Palladium on carbon (10% Pd/C), ~10-20% by weight of the peptide

  • Methanol or Acetic Acid/Water mixture

  • Hydrogen gas source (balloon or H-Cube system)

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., methanol or an aqueous acetic acid solution).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air) .

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Lyophilize the resulting solid from an acetonitrile/water mixture to obtain the crude N-hydroxyacetylated peptide, ready for HPLC purification.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (LC-MS/MALDI-TOF): This is the primary method to confirm the successful introduction of the N-hydroxyacetyl group. The expected mass of the final peptide will be the mass of the parent peptide + 59.01 Da (for -C₂H₃NO₂) and - 90.05 Da (for the removed benzyl group), resulting in a net mass difference of -31.04 Da compared to the O-benzyl intermediate.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to purify it from any unreacted species or byproducts from the cleavage and deprotection steps.[9]

ParameterTypical Coupling Conditions
Scale 0.1 - 0.25 mmol
Equivalents of Acylating Agent 3 - 5 eq.
Equivalents of Coupling Reagent 3 - 5 eq.
Equivalents of Base (DIPEA) 6 - 10 eq.
Solvent DMF or NMP
Reaction Time 2 - 12 hours
Typical Yield (crude) >90% (based on Kaiser test)

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test remains positive after 4 hours, it may indicate steric hindrance at the N-terminus.

    • Solution 1: Allow the reaction to proceed overnight.

    • Solution 2: Use a more potent coupling reagent like HATU in place of HCTU, especially for hindered N-termini.[10]

    • Solution 3: Instead of using benzyloxyacetic acid directly, convert it to benzyloxyacetyl chloride .[11][12] This is a more reactive acylating agent but requires careful handling due to its moisture sensitivity and reactivity. The reaction is typically faster (30-60 min) and may not require a coupling reagent, only a non-nucleophilic base like DIPEA.

  • Epimerization: While coupling an achiral residue like hydroxyacetic acid poses no risk of epimerization at that site, using harsh conditions during the synthesis of custom N-hydroxyacetyl-α-amino acid building blocks can lead to racemization at the α-carbon.[1][13]

    • Insight: Using urethane-protected amino acids (like Fmoc) and efficient coupling reagents (HCTU, HATU) significantly suppresses this side reaction. The protocols described here are optimized to maintain stereochemical integrity.

  • Incomplete Benzyl Deprotection: If LC-MS analysis shows residual starting material after hydrogenolysis.

    • Solution 1: Replace the catalyst with fresh Pd/C and continue the reaction.

    • Solution 2: Ensure the solvent system fully dissolves the peptide. Adding acetic acid can improve solubility and catalytic activity.

References

  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(19), 3690–3696. [Link][1][2]

  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing.
  • Loffredo, M. R., et al. (2022). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Chemical Biology. [Link]

  • Gellman, S. H., & Stahl, S. S. (2021). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. Journal of the American Chemical Society. [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Millar, G. J., et al. (2022). Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology. [Link]

  • ResearchGate. (n.d.). Synthesis route for radiolabelling precursor 2. [Link]

  • PubMed. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. National Library of Medicine. [Link]

  • PubMed. (2000). Synthesis of N-hydroxy peptides: chemical ligation of O-acyl hydroxamic acids. National Library of Medicine. [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. [Link]

  • ResearchGate. (2020). SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P- TOLUIDINE. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides. Thieme. [Link]

  • Wiley-VCH. (2009). Protection Reactions. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Mechanism of N-hydroxyacetylation reactions of amines by acetic acid catalyst. [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]

  • Nature. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature. [Link]

  • NIH. (2013). Chemical Methods for Peptide and Protein Production. National Library of Medicine. [Link]

  • Spruijt Lab. (2025). Shape transformations in peptide–DNA coacervates driven by enzyme-catalyzed deacetylation. Spruijt Lab. [Link]

  • Nature. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • RSC Publishing. (n.d.). Enzymatic peptide macrocyclization via indole-N-acylation. RSC Publishing. [Link]

  • MDPI. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI. [Link]

  • ResearchGate. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • Amanote Research. (n.d.). Syntheses of Hydroxy Amino Acid and Its N-Methyl. Amanote Research. [Link]

  • University of Groningen. (2007). Selective acylation of primary amines in peptides and proteins. University of Groningen Research Portal. [Link]

  • Google Patents. (2005). Reagents for N-amination.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]

  • ResearchGate. (2025). Enzymatic peptide macrocyclization via indole-N-acylation. [Link]

  • JPT. (n.d.). Peptide Characterization & Analytics. JPT. [Link]

  • RSC Publishing. (2024). Shape transformations in peptide–DNA coacervates driven by enzyme-catalyzed deacetylation. Soft Matter. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • MDPI. (2018). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]

Sources

Application Note: High-Fidelity Incorporation of N-Glycolylserine in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The incorporation of N-glycolylserine (


) into peptide sequences is a critical modification for developing stable peptidomimetics, depsipeptides, and protease-resistant therapeutic candidates. Unlike standard amino acid coupling, the introduction of the glycolyl moiety (

) presents a unique chemoselective challenge: the

-hydroxyl group of glycolic acid is nucleophilic and competes with the amino group of the resin-bound peptide, leading to uncontrolled polymerization (polyesters) if not properly protected.

This guide details a robust, self-validating protocol for generating N-glycolylserine motifs using Fmoc Solid-Phase Peptide Synthesis (SPPS) . We prioritize the


-tert-butyl (

-tBu)
protection strategy over acetoxy-protection, as it allows for a seamless "one-step" global deprotection, minimizing on-resin manipulation and side reactions.
Core Chemical Challenge
  • Target Structure: N-terminal Glycolyl-Serine (

    
    ).
    
  • Risk: Activation of unprotected glycolic acid leads to self-esterification.

  • Solution: Use of

    
    -tert-butyl-glycolic acid  (
    
    
    
    ) ensures the hydroxyl is inert during activation, with removal occurring simultaneously with side-chain deprotection.

Materials & Reagents

ReagentGrade/SpecificationRole

-tert-butyl-glycolic acid
>98% PurityThe glycolyl donor (prevents polymerization).
Fmoc-Ser(tBu)-OH Standard SPPS GradeThe serine residue.[1]
HATU High EfficiencyCoupling reagent (preferred for hindered acids).
DIPEA (Diisopropylethylamine)AnhydrousBase activator.
TFA (Trifluoroacetic acid)HPLC GradeCleavage and global deprotection.
TIS (Triisopropylsilane)ScavengerPrevents carbocation re-attachment.
Resin Rink Amide or WangSolid support (0.4–0.6 mmol/g loading recommended).

Detailed Experimental Protocol

Phase 1: Resin Preparation & Serine Coupling

Objective: Establish the peptide backbone with the N-terminal Serine ready for glycolylation.

  • Swelling: Swell 0.1 mmol of Rink Amide resin in DMF (5 mL) for 30 minutes.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (

    
     min).[2][3] Wash with DMF (
    
    
    
    ).[3][4]
  • Serine Coupling:

    • Dissolve Fmoc-Ser(tBu)-OH (0.5 mmol, 5 eq), HATU (0.5 mmol, 5 eq), and DIPEA (1.0 mmol, 10 eq) in minimal DMF.

    • Add to resin and shake at Room Temperature (RT) for 45 minutes.

    • QC Check: Perform Kaiser Test (Ninhydrin).[5] Result should be Colorless (complete coupling).

  • Fmoc Removal (Serine): Treat with 20% Piperidine/DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[3][4]
    • Critical Check: The resin now carries

      
      .
      
Phase 2: Introduction of the Glycolyl Moiety

Objective: Cap the N-terminus with the protected glycolic acid.

  • Activation:

    • In a separate vial, dissolve

      
      -tert-butyl-glycolic acid  (0.5 mmol, 5 eq) and HATU  (0.45 mmol, 4.5 eq) in DMF (2 mL).
      
    • Add DIPEA (1.0 mmol, 10 eq).

    • Note: Activate for exactly 30 seconds before adding to resin to minimize racemization (though glycolic acid is achiral, pre-activation ensures efficiency).

  • Coupling:

    • Add the activated solution to the

      
      .
      
    • Agitate at RT for 60 minutes .

    • Why: The primary amine of Serine is nucleophilic, but the steric bulk of the tBu group on the incoming acid requires slightly longer coupling times than standard amino acids.

  • Washing: Drain and wash with DMF (

    
    ) and DCM (
    
    
    
    ).[3]
  • Validation: Perform Kaiser Test. Result must be Colorless . If blue, repeat coupling.

Phase 3: Cleavage & Global Deprotection

Objective: Release peptide and remove both the Serine side-chain protection and the Glycolyl ether protection simultaneously.

  • Cocktail Preparation: Prepare Reagent K analogue: TFA/Thioanisole/Water/Phenol/TIS (82.5:5:5:5:2.5) OR standard TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Add 5 mL cocktail to the resin. Agitate for 2.5 to 3 hours .

    • Mechanism:[2][6][7][8][9][10] The high acid concentration cleaves the Rink linker and removes the tert-butyl groups from both the Serine side chain and the Glycolyl N-terminus.

  • Precipitation: Filter resin; precipitate filtrate into cold diethyl ether (

    
    C). Centrifuge and lyophilize.
    

Process Visualization (Workflow Logic)

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

G Start Start: H-Ser(tBu)-Resin Choice Select Glycolyl Donor Start->Choice PathA Option A: Free Glycolic Acid (HO-CH2-COOH) Choice->PathA Not Recommended PathB Option B: O-tBu-Glycolic Acid (tBuO-CH2-COOH) Choice->PathB Recommended Risk RISK: Self-Polymerization (Polyesters formed) PathA->Risk Activation Success Coupling: HATU/DIPEA (Stable Activated Ester) PathB->Success Activation Cleavage TFA Cleavage (Removes tBu from Ser & Gly) Success->Cleavage Final Final Product: HO-CH2-CO-Ser-OH Cleavage->Final

Figure 1: Strategic selection of the glycolyl donor. Option B (O-tBu protection) prevents the polymerization risks associated with Option A.

Analytical Validation & Troubleshooting

Expected Mass Shift

When analyzing the final product via LC-MS (ESI+), use the following mass calculations to verify the N-glycolyl modification:

ModificationFormula AddedMass Shift (

Da)
Glycolyl Group

+58.04 Da (vs. free amine)
Acetylation (Control)

+42.04 Da

Note: If you observe a mass shift of +42 Da instead of +58 Da, you may have inadvertently acetylated the peptide (check DMF quality or capping steps).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance or aggregation.Double couple using HOAt additive or switch to microwave coupling (

C, 10 min).
Mass +116 Da (Double Addition) Use of unprotected Glycolic Acid.Ensure

-tBu-Glycolic acid
was used. Free OH groups react with the activated ester.
Product insoluble in water Hydrophobic nature of protected intermediate.Ensure full TFA cleavage time (3 hrs) to remove all tBu groups.

Nomenclature Clarification (Scientific Integrity)

It is vital to distinguish between two similar terms in the literature:

  • N-Glycolylserine (Peptide Chemistry): A serine residue acylated with glycolic acid (

    
    ). This is the subject of this protocol.
    
  • N-Glycolylneuraminic acid (Neu5Gc): A sialic acid sugar molecule found in non-human mammals.[11] While Neu5Gc is often linked to serine/threonine via O-glycosylation, it is chemically distinct from the N-glycolyl peptide modification described here [1].

References

  • Varki, A. (2001). Loss of N-glycolylneuraminic acid in humans: Mechanisms, consequences, and implications for hominid evolution. American Journal of Physical Anthropology, 116(S33), 54-69. Link

  • Cao, Y., Nguyen, G.K.T., Tam, J.P., & Liu, C.F. (2015).[4] A simple and efficient strategy for the synthesis of peptidyl-glycolyl-peptide derivatives. Chemical Communications, 51(97), 17289-17292.[4] (Describes the fundamental chemistry of glycolic acid coupling in SPPS). Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. (Standard reference for Fmoc/tBu deprotection mechanics). Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

Preparation of N-glycolylneuraminic Acid (Neu5Gc) Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Neu5Gc and its Analogs

N-glycolylneuraminic acid (Neu5Gc) is a prominent sialic acid found in most mammals, but not in healthy human tissues. This structural difference, arising from a human-specific inactivation of the CMP-Neu5Ac hydroxylase (CMAH) gene, has profound implications for human health and disease.[1] The metabolic incorporation of dietary Neu5Gc into human tissues can lead to the formation of xeno-autoantigens, which are associated with inflammatory conditions and cancer progression.[2] Consequently, the availability of pure Neu5Gc and a diverse library of its analogs is paramount for research into the roles of this sialic acid in pathology, for the development of diagnostics, and for the design of novel therapeutics.

This comprehensive guide provides detailed protocols and expert insights into the chemical and chemoenzymatic synthesis of Neu5Gc and its functionally important analogs. We will delve into the rationale behind various synthetic strategies, offering step-by-step instructions for key reactions, purification techniques, and analytical characterization methods. This document is intended for researchers, scientists, and drug development professionals seeking to produce and study these vital molecules.

Strategic Approaches to Neu5Gc Analog Synthesis

The synthesis of Neu5Gc and its derivatives can be broadly categorized into two main strategies: purely chemical synthesis and chemoenzymatic approaches. While chemical synthesis offers the flexibility to introduce a wide range of modifications, it often involves multi-step processes with protection and deprotection schemes, which can be laborious and result in lower overall yields.[2]

In contrast, chemoenzymatic methods have emerged as a highly efficient and stereoselective alternative. These approaches harness the power of enzymes to catalyze specific reactions, often in a one-pot setting, which simplifies the synthetic process and purification.[3][4] The One-Pot Multienzyme (OPME) system, in particular, has revolutionized the synthesis of sialosides, enabling the production of a vast array of Neu5Gc-containing glycans.[3][4]

This guide will focus on providing detailed protocols for both a foundational chemoenzymatic synthesis of Neu5Gc and a versatile OPME system for generating Neu5Gc-sialosides. We will also cover the chemical synthesis of key precursors and specific analogs.

Chemoenzymatic Synthesis of N-glycolylneuraminic Acid (Neu5Gc)

A robust and scalable method for producing Neu5Gc involves a chemoenzymatic route starting from the readily available monosaccharide, D-glucose.[2] This strategy combines chemical synthesis to prepare the key precursor, N-glycolyl-D-mannosamine (ManNGc), followed by an enzymatic aldol condensation to yield Neu5Gc.

Part 1: Chemical Synthesis of N-glycolyl-D-mannosamine (ManNGc) from D-Glucose

This multi-step chemical synthesis provides the crucial precursor for the enzymatic synthesis of Neu5Gc. The rationale behind this route is the stereoselective conversion of the glucose backbone to the mannose configuration, followed by the introduction of the N-glycolyl group.[2]

Experimental Protocol: Synthesis of ManNGc

  • Preparation of Benzyl D-glucopyranoside:

    • To a suspension of D-glucose (e.g., 50 g) in benzyl alcohol, slowly add acetyl chloride at 0°C.

    • Heat the reaction mixture and stir for 48 hours.

    • Purify the product by recrystallization to yield benzyl D-glucopyranoside.[2]

  • Synthesis of 4,6-O-benzylidene derivative:

    • React the benzyl D-glucopyranoside with benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid.

    • Purify by column chromatography to obtain the 4,6-O-benzylidene protected glucopyranoside.[2]

  • Epimerization to the Mannose Configuration:

    • Perform a triflation of the 2-hydroxyl group using triflic anhydride at low temperature (-30°C).

    • Displace the triflate with sodium azide to invert the stereochemistry at C-2, yielding the 2-azido-2-deoxy-mannopyranoside.[2]

  • Global Deprotection and N-glycolylation:

    • Hydrogenate the azido-mannopyranoside derivative using a palladium catalyst (e.g., Pd(OH)2/C) to reduce the azide to an amine and remove the benzylidene and benzyl protecting groups.

    • React the resulting mannosamine with acetoxyacetyl chloride under mild basic conditions to install the N-glycolyl group, affording N-glycolyl-D-mannosamine (ManNGc).[2]

Part 2: Enzymatic Synthesis of Neu5Gc from ManNGc

The final step in the chemoenzymatic synthesis of Neu5Gc is the aldol condensation of ManNGc with pyruvate, catalyzed by a sialic acid aldolase. The enzyme from Pasteurella multocida (PmNanA) is particularly efficient due to its high expression levels and broad substrate specificity.[3][5]

Experimental Protocol: Enzymatic Synthesis of Neu5Gc

  • Reaction Mixture:

    • Dissolve ManNGc and a molar excess of sodium pyruvate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add purified P. multocida N-acetylneuraminate lyase (PmNanA) to the solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 20-24 hours with gentle agitation.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding an equal volume of ethanol or by heat inactivation.

    • Purify the Neu5Gc from the reaction mixture using anion-exchange chromatography, for example, with a Dowex 1-X8 (formate form) resin.[6] Elute the bound Neu5Gc with a gradient of formic acid.

One-Pot Multienzyme (OPME) Synthesis of Neu5Gc-Sialosides

The OPME system is a powerful platform for the efficient synthesis of complex Neu5Gc-containing oligosaccharides (sialosides).[3][4] This one-pot reaction typically involves three enzymes: a sialic acid aldolase, a CMP-sialic acid synthetase (CSS), and a sialyltransferase (SiaT). The synergy of these enzymes allows for the in situ generation of Neu5Gc and its activated form (CMP-Neu5Gc), which is then transferred to an acceptor sugar.[3][7]

OPME_Workflow

Experimental Protocol: OPME Synthesis of an α2,3-linked Neu5Gc-sialoside

This protocol describes the synthesis of Neu5Gcα2-3Lac, a common sialoside structure.

  • Reaction Components:

ComponentFinal ConcentrationRole
N-glycolyl-D-mannosamine (ManNGc)10-20 mMNeu5Gc precursor
Sodium Pyruvate2-3 fold molar excess over ManNGcCo-substrate for aldolase
Cytidine Triphosphate (CTP)1.2 fold molar excess over ManNGcCo-substrate for CSS
Lactose10-20 mMAcceptor sugar
Tris-HCl Buffer (pH 8.5)100 mMReaction buffer
MgCl₂20 mMCofactor for enzymes
Sialic Acid Aldolase (e.g., PmNanA)5-10 UCatalyzes Neu5Gc formation
CMP-Sialic Acid Synthetase (e.g., NmCSS)5-10 UCatalyzes CMP-Neu5Gc formation
α2,3-Sialyltransferase (e.g., PmST1)2-5 UCatalyzes sialic acid transfer
  • Procedure:

    • Combine ManNGc, sodium pyruvate, CTP, and lactose in Tris-HCl buffer in a reaction vessel.

    • Add MgCl₂ to the mixture.

    • Initiate the reaction by adding the three enzymes (PmNanA, NmCSS, and PmST1).

    • Incubate the reaction at 37°C for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, terminate the reaction by adding cold ethanol to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Purify the supernatant containing the Neu5Gc-sialoside using size-exclusion chromatography (e.g., Bio-Gel P-2) or anion-exchange chromatography.

Synthesis of Specific Neu5Gc Analogs

The chemoenzymatic platform can be adapted to synthesize a variety of Neu5Gc analogs by using modified precursors or by subsequent chemical modifications.

O-Acetylated Neu5Gc Analogs

O-acetylation is a common modification of sialic acids that plays a crucial role in biological recognition.[3] For instance, 9-O-acetyl-Neu5Gc (Neu5Gc9Ac) is found in bovine submandibular gland glycoprotein.[3]

Chemical Synthesis of 9-O-acetyl-Neu5Gc (Neu5Gc9Ac)

A highly regioselective method for the 9-O-acetylation of Neu5Gc utilizes an orthoester intermediate.[3][5]

  • Procedure:

    • Treat Neu5Gc with trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).[3]

    • The reaction proceeds rapidly, yielding Neu5Gc9Ac in high yield (typically >80%).[3]

    • Purify the product using ion-exchange chromatography.

Fluorinated Neu5Gc Analogs

Fluorinated sialic acids are valuable tools for probing the active sites of sialidases and sialyltransferases and can serve as potential therapeutic agents.[8] The synthesis of fluorinated Neu5Gc analogs can be achieved chemoenzymatically.

Chemoenzymatic Synthesis of 3-fluoro-Neu5Gc

This synthesis involves the aldol condensation of ManNGc with 3-fluoropyruvate, catalyzed by a sialic acid aldolase.[3][8]

  • Procedure:

    • Prepare a reaction mixture containing ManNGc and 3-fluoropyruvate in a suitable buffer.

    • Add sialic acid aldolase (e.g., from E. coli, EcNanA) to initiate the reaction.

    • The reaction produces a mixture of the equatorial and axial isomers of 3-fluoro-Neu5Gc.[3]

    • Separate the isomers and purify the desired product using HPLC.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the quality and identity of the synthesized Neu5Gc analogs.

Purification by Anion-Exchange Chromatography

Due to the negatively charged carboxyl group, sialic acids and their derivatives are well-suited for purification by anion-exchange chromatography.[6]

Protocol for Anion-Exchange Purification

  • Resin Preparation: Use a strong anion-exchange resin such as Dowex 1-X8 and convert it to the formate form by washing with formic acid.[6]

  • Sample Loading: Load the crude reaction mixture onto the column at a neutral or slightly acidic pH.

  • Washing: Wash the column with water to remove uncharged and weakly bound impurities.

  • Elution: Elute the bound sialic acids with a linear gradient of formic acid (e.g., 0-2 M).[6]

  • Fraction Analysis: Monitor the fractions for the presence of sialic acids using a colorimetric assay (e.g., thiobarbituric acid assay) or by TLC.

  • Desalting: Pool the positive fractions and remove the formic acid by lyophilization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of sialic acids. ¹H and ¹³C NMR spectra provide detailed information about the stereochemistry and the position of modifications. The chemical shifts of the N-acetyl methyl group and the C3 ring protons are particularly informative.[9]

NMR_Analysis

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized analogs and for analyzing the composition of sialylated glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly used technique for glycan analysis.[10][11][12] Derivatization methods, such as amidation or esterification, can be employed to stabilize the sialic acid linkage during MS analysis.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the purification and analysis of sialic acids. Anion-exchange HPLC with pulsed amperometric detection (HPAE-PAD) is a sensitive method for the direct analysis of underivatized sialic acids.[13]

Conclusion

The protocols and methodologies outlined in this guide provide a comprehensive framework for the preparation of N-glycolylneuraminic acid and its diverse analogs. The chemoenzymatic approaches, particularly the OPME system, offer a highly efficient and scalable platform for generating libraries of these important molecules. Rigorous purification and analytical characterization are crucial for ensuring the quality of the synthesized compounds, which are indispensable for advancing our understanding of the roles of Neu5Gc in health and disease.

References

  • An Improved Protocol for N-Glycosylation Analysis of Gel-Separated Sialylated Glycoproteins by MALDI-TOF. (2010). PLOS ONE. [Link]

  • Chen, X., & Varki, A. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Immunology. [Link]

  • Li, Y., et al. (2020). Efficient chemoenzymatic synthesis of fluorinated sialyl Thomsen-Friedenreich antigens and investigation of their characteristics. European Journal of Medicinal Chemistry. [Link]

  • Two-step derivatization and mass spectral distinction of α2, 3 and α2, 6 sialic acid linkages on N-glycans by MALDI-TOF. (2020). Talanta. [Link]

  • MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix. (2012). Journal of the American Society for Mass Spectrometry. [Link]

  • Chen, X., & Varki, A. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. ResearchGate. [Link]

  • Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. (2017). Analytical Chemistry. [Link]

  • MALDI mass spectrometry analysis of sialylated glycoprotein by in-gel derivatization for sialic acids. (n.d.). Shimadzu. [Link]

  • Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. (2023). Accounts of Chemical Research. [Link]

  • One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities. (2006). Nature Protocols. [Link]

  • Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid. (2011). Organic Letters. [Link]

  • Chemo-enzymatic synthesis of the carbohydrate antigen N-glycolylneuraminic acid from glucose. (2015). Chemical Communications. [Link]

  • Chemo-enzymatic synthesis of Neu5Gc-containing sialylated lactulose. (2017). Tropical Journal of Pharmaceutical Research. [Link]

  • Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. (2022). ChemBioChem. [Link]

  • Synthetic O-Acetyl-N-glycolylneuraminic Acid Oligosaccharides Reveal Host-Associated Binding Patterns of Coronaviral Glycoproteins. (2022). ACS Central Science. [Link]

  • O-glycan preparation for MS analysis (all sample types). (n.d.). Varki Lab Protocol. [Link]

  • The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. (1984). Analytical Biochemistry. [Link]

  • Figure 1 from Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. (2019). Semantic Scholar. [Link]

  • Isolation and Purification of Sialic Acids. (2016). ResearchGate. [Link]

  • Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin. (2001). Journal of Combinatorial Chemistry. [Link]

  • High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. (1990). Analytical Biochemistry. [Link]

  • N-Glycolylneuraminic acid. (n.d.). Wikipedia. [Link]

  • Real-time monitoring of the sialic acid biosynthesis pathway by NMR. (2023). Chemical Science. [Link]

  • 1H-NMR spectrum of Neu5Gc purified from Gumi. (n.d.). ResearchGate. [Link]

  • Metabolism of vertebrate amino sugars with N-glycolyl groups: elucidating the intracellular fate of the non-human sialic acid N-glycolylneuraminic acid. (2011). Journal of Biological Chemistry. [Link]

  • Biosynthesis of N-Glycolyneuraminic Acid. (1989). Journal of Biological Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-Glycolylserine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Glycolylserine (Neu5Gc precursor/metabolite) presents a significant solubility challenge in organic synthesis and formulation.[1] Its structure contains three distinct hydrogen-bond donor sites (carboxylic acid, serine


-hydroxyl, and glycolyl 

-hydroxyl) and an amide backbone.[1] This creates a high crystal lattice energy that most standard organic solvents (DCM, Toluene, Ethyl Acetate) cannot overcome.[1]

This guide provides three validated protocols to solubilize N-glycolylserine, ranging from solvent switching to chaotropic disruption and chemical derivatization .[1]

Module 1: The Solubility Landscape (Diagnostic)

Before attempting a protocol, you must diagnose why your current solvent system is failing.[1] N-Glycolylserine is not merely "polar"; it is a hydrogen-bond network aggregator .[1]

The Thermodynamic Barrier

Dissolution requires the solvent-solute interactions to be energetically more favorable than the solute-solute lattice interactions.[1]

  • The Problem: In non-polar solvents (e.g., Dichloromethane), the solvent cannot disrupt the intermolecular H-bonds between the glycolyl hydroxyl and the amide backbone.[1]

  • The Solution: You need a solvent that acts as a potent Hydrogen Bond Donor (HBD) or Acceptor (HBA) to "cap" these sites and break the lattice.[1]

Solvent Decision Matrix

Use this diagram to select the correct strategy based on your downstream application.

SolventSelection Start Start: Application Type Analysis Analytical (NMR/HPLC) Start->Analysis Synthesis Synthesis/Reaction Start->Synthesis Extraction Extraction/Workup Start->Extraction HFIP Protocol A: HFIP or HFIP/DCM Analysis->HFIP Non-destructive LiCl Protocol B: LiCl in DMA/NMP Synthesis->LiCl Inert conditions Silyl Protocol C: Silylation (BSTFA) Synthesis->Silyl Requires protection Extraction->Silyl Make lipophilic

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Module 2: Validated Protocols

Protocol A: The "Magic Solvent" (HFIP/DCM)

Best For: NMR analysis, mild reactions, preventing aggregation.[1]

Hexafluoroisopropanol (HFIP) is a unique fluoroalcohol.[1] Unlike ethanol or methanol, HFIP is a strong H-bond donor but a poor nucleophile.[1] It solvates peptides and polar amides by disrupting secondary structures (aggregates).[1]

Step-by-Step:

  • Preparation: Weigh N-glycolylserine into a glass vial.

  • Primary Solvation: Add pure HFIP (10 volumes relative to solute weight).

    • Note: The solution should turn clear almost immediately.

  • Dilution (Optional): Once dissolved, you can dilute this solution with Dichloromethane (DCM) up to a 1:4 ratio (HFIP:DCM).[1]

  • Usage: This mixture is stable and can be used for transfer or analysis.[1]

Why it works: HFIP clusters around the amide and hydroxyl groups, effectively "coating" the molecule and allowing it to exist in the organic phase [1].[1]

Protocol B: Chaotropic Salt Disruption (LiCl/DMA)

Best For: Synthetic reactions (acylations, couplings) where HFIP is too reactive or expensive.[1]

This method utilizes the "chaotropic effect" of Lithium Chloride (LiCl) in Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP).[1]

Step-by-Step:

  • Solvent Prep: Prepare a 5% (w/v) solution of anhydrous LiCl in anhydrous DMA.

    • Tip: Heat the DMA to 60°C to speed up LiCl dissolution, then cool to room temperature.

  • Addition: Add N-glycolylserine to the LiCl/DMA solvent.

  • Activation: Stir at room temperature. If dissolution is slow, warm to 40°C.[1]

  • Result: The Li+ ions coordinate with the carbonyl oxygens of the N-glycolylserine, breaking the intermolecular H-bonds, while the Cl- ions are loosely solvated, increasing the ionic strength of the medium [2].[1]

Protocol C: Transient Silylation (The "Trojan Horse")

Best For: GC-MS analysis, extraction into non-polar solvents (Hexane/EtOAc), or reactions requiring high lipophilicity.[1]

If you must use a non-polar solvent, you cannot dissolve native N-glycolylserine.[1] You must temporarily mask its polarity.[1]

Step-by-Step:

  • Suspension: Suspend N-glycolylserine in Acetonitrile or THF (it will not dissolve yet).

  • Reagent Addition: Add 2.5 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA .

  • Reaction: Heat to 60°C for 30 minutes.

  • Transformation: The solid will disappear as the hydroxyls and carboxylic acid are converted to TMS ethers/esters.[1]

  • Solubility Shift: The resulting TMS-N-glycolylserine is now soluble in Hexane, DCM, and Toluene.[1]

Module 3: Comparative Data

The following table summarizes the solubility potential of N-glycolylserine in various systems.

Solvent SystemSolubility RatingMechanism of ActionSuitability
DCM (Pure) ❌ InsolubleNone (High Lattice Energy)None
Methanol ⚠️ Poor/SparinglyWeak H-BondingDilute Analysis
DMSO ✅ GoodHigh DipolaritySynthesis (Hard to remove)
HFIP Excellent H-Bond DisruptionAnalysis / Peptide Chem
5% LiCl in DMA ✅ GoodIonic CoordinationSynthesis (Coupling)
Water ✅ GoodHydrophilic SolvationBiological Assays

Module 4: Troubleshooting FAQ

Q: I used DMSO, but I can't remove it after the reaction. What should I do? A: DMSO has a high boiling point (189°C).[1] Do not try to rotovap it. Instead, perform a "washout":

  • Dilute the reaction mixture with a large excess of Ethyl Acetate.

  • Wash the organic layer 3x with water or brine.[1] The DMSO will partition into the aqueous phase, leaving your (protected) product in the organic phase.[1] Note: If your product is native N-glycolylserine, it will also go into the water.[1] In that case, use Lyophilization (freeze-drying) to remove DMSO.[1]

Q: My N-glycolylserine gelled when I added it to DCM. Why? A: You created a supramolecular organogel. The molecules formed a fibrous network via H-bonding rather than dissolving.[1] Add 10-20% HFIP or Methanol to break the gel structure.[1]

Q: Can I use Acetone? A: Generally, no.[1] While Acetone is polar, it is aprotic and lacks the H-bond donor capability to break the N-glycolylserine crystal lattice.[1] It usually results in a suspension.[1]

Module 5: Mechanistic Visualization

Understanding the interaction between the solvent and the solute is critical for troubleshooting.

Mechanism Lattice N-Glycolylserine Crystal Lattice (Strong H-Bonds) Solvent Standard Solvent (DCM/EtOAc) Lattice->Solvent Repulsion (Insoluble) HFIP_Node HFIP Molecule (Strong H-Donor) Lattice->HFIP_Node Interaction Complex Solvated Complex (Lattice Broken) HFIP_Node->Complex Disrupts H-Bonds Forms Fluorinated Shell

Figure 2: Mechanism of HFIP solubilization.[1] HFIP interrupts the solute-solute hydrogen bonds that maintain the crystal lattice.[1]

References

  • Isidro-Llobet, A., et al. (2019).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1]

  • Seebach, D., et al. (2002).[1] "Preparation of Lithium-Free Amides and Ureas." Helvetica Chimica Acta, 85, 2303.[1] (Describes the LiCl/DMA solubilization mechanism for peptides).

  • Sigma-Aldrich Technical Bulletin. "Silylation Reagents for GC Derivatization."

  • PubChem. "Hexafluoroisopropanol (HFIP) - Solvent Properties."[1] [1]

Sources

Technical Support Center: Chemoselective Synthesis of N-Glycolylserine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing N-glycolylserine. It prioritizes chemoselectivity, addressing the specific challenge of preventing O-acylation on the serine side chain while managing the inherent reactivity of the glycolyl donor.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Preventing O-Acylation & Optimizing N-Glycolylation Case ID: NGS-SYNTH-001

Core Mechanism & The "Double-Nucleophile" Problem

The Challenge

Synthesizing N-glycolylserine presents a dual-nucleophile challenge. You are attempting to acylate the


-amine of Serine without touching its 

-hydroxyl group. Simultaneously, the glycolyl donor (

) contains its own hydroxyl group, creating a risk of self-polymerization (polyester formation) if not properly managed.

The Thermodynamic Landscape:

  • 
    -Amine (
    
    
    
    ):
    pKa
    
    
    9.0 (nucleophilic in neutral/basic pH).
  • 
    -Hydroxyl (
    
    
    
    ):
    pKa
    
    
    13–16 (weak nucleophile, but becomes reactive as alkoxide at high pH or with highly reactive acyl donors like acid chlorides).

The Solution: Chemoselectivity is achieved by exploiting the nucleophilicity gap between the amine and the hydroxyl at controlled pH (7.5–8.5) and utilizing the O-to-N Acyl Shift as a fail-safe mechanism.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired N-acylation and the undesired O-acylation, including the corrective "Shift" pathway.

ReactionPathway Fig 1. Mechanistic pathway showing the kinetic competition and thermodynamic correction. Start Reagents: Serine + Activated Glycolyl Donor Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack NAcyl N-Glycolylserine (Desired Product) Intermediate->NAcyl Amine Attack (Major at pH 8) OAcyl O-Glycolylserine (Kinetic Impurity) Intermediate->OAcyl Hydroxyl Attack (Major at pH >10 or Acid Chlorides) Shift O-to-N Acyl Shift (Corrective Step) OAcyl->Shift Base Treatment (pH 8.5) Shift->NAcyl Thermodynamic Rearrangement

Critical Reagent Selection Guide

To prevent side reactions, you must select reagents that match your tolerance for purification steps.

Reagent ClassChemoselectivityRisk of O-AcylationRecommendation
Acid Chlorides (e.g., Glycolyl chloride)Very Low High AVOID. Highly indiscriminate; will acylate both N and O rapidly. Requires full protection of Ser-OH.
NHS Esters (e.g., O-protected-Glycolyl-NHS)High Low PREFERRED. Reacts preferentially with primary amines at pH 7.5–8.5.
Anhydrides Moderate Moderate Acceptable only with strict pH control, but less stable than NHS esters.
Free Acid + Carbodiimide (EDC/DCC)Variable Moderate Risk of O-acylisourea attacking the Ser-OH. Requires careful monitoring.
⚠️ Critical Warning: Protecting the Glycolyl Donor

You cannot use free Glycolic acid (


) directly with activating agents (like EDC/NHS) without risking polymerization.
  • Correct Approach: Use an O-protected donor (e.g., Benzyloxyacetic acid or Acetoxyacetic acid).

  • Why: This prevents the donor's own OH group from reacting with its activated carboxyl group. The protecting group is removed after the N-acylation of Serine is complete.

Validated Experimental Protocols

Protocol A: The "Prevention" Method (Recommended)

Best for high-purity applications where chemoselectivity is paramount.

Reagents:

  • L-Serine[1][2]

  • Benzyloxyacetic acid N-hydroxysuccinimide ester (Bn-Glyc-OSu)

  • Solvent: 1:1 Dioxane/Water or DMF/Water

  • Base:

    
    
    

Step-by-Step:

  • Preparation: Dissolve L-Serine (1.0 eq) in 1:1 Dioxane/Water.

  • pH Adjustment: Add

    
     (2.0 eq) to adjust pH to ~8.0. Note: Do not exceed pH 9.0 to prevent Ser-OH ionization.
    
  • Addition: Add Bn-Glyc-OSu (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor via TLC or LC-MS. Look for the disappearance of the NHS ester.

  • Workup: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

  • Deprotection: Hydrogenate the intermediate (Pd/C,

    
    ) to remove the Benzyl group, yielding pure N-glycolylserine.
    
Protocol B: The "Correction" Method (O-to-N Shift)

Use this if you accidentally observe O-acylation or used a more reactive donor.

Mechanism: If O-acylation occurs (forming an ester on the side chain), the free amine is still present. Under basic conditions, the amine attacks the ester carbonyl (5-membered ring intermediate), transferring the acyl group from Oxygen to Nitrogen.

Step-by-Step:

  • Diagnosis: LC-MS shows a peak corresponding to the mono-acylated product, but the retention time differs from the standard, or NMR shows a shift in the

    
    -proton signals (indicating esterification).
    
  • Treatment: Adjust the reaction mixture pH to 8.5–9.0 using aqueous

    
     or dilute 
    
    
    
    .
  • Incubation: Stir at RT for 2–4 hours.

  • Verification: The O-acyl species (kinetically formed) will rearrange to the N-acyl species (thermodynamically stable amide).

Troubleshooting & FAQs

Q1: I see a mass peak corresponding to Di-acylation (M + 2xGlycolyl). What happened?

A: You likely had high pH (>10) or excess reagent.

  • Cause: At high pH, the Serine hydroxyl deprotonates to an alkoxide, which is a powerful nucleophile. It reacted in addition to the amine.[3]

  • Fix: You cannot easily reverse the N-acylation, but you can hydrolyze the O-acyl ester. Treat the mixture with 0.1M LiOH (mild saponification) for 30 mins. The amide (N-linkage) is stable, but the ester (O-linkage) will hydrolyze back to the hydroxyl.

Q2: Why is my yield low when using free Glycolic Acid + EDC?

A: You are likely creating poly-glycolic acid oligomers.

  • Cause: The hydroxyl group on glycolic acid competes with the serine amine for the activated carboxylate.

  • Fix: Switch to Benzyloxyacetic acid or Acetoxyacetic acid . The donor hydroxyl must be masked during the coupling step.

Q3: Can I use silyl protection (TBDMS) on Serine to be safe?

A: Yes, but it adds two synthetic steps (protection and deprotection).

  • Strategy: Start with O-TBDMS-Serine. Perform the acylation.[4][5][6][7][8][9][10][11] Remove TBDMS with TBAF or mild acid.

  • Verdict: This is the safest method but less efficient than the chemoselective NHS-ester route described in Protocol A.

Workflow Decision Tree

Use this logic flow to determine your experimental path.

Workflow Fig 2. Decision tree for maximizing chemoselectivity and correcting errors. Start Start Synthesis ReagentCheck Is Glycolyl Donor OH-Protected? Start->ReagentCheck Protect Protect Donor OH (e.g., Benzyl/Acetyl) ReagentCheck->Protect No SelectMethod Select Coupling Method ReagentCheck->SelectMethod Yes Protect->SelectMethod NHS NHS Ester (Protocol A) pH 8.0 SelectMethod->NHS Recommended AcidCl Acid Chloride (High Risk) SelectMethod->AcidCl Not Recommended CheckProduct Analyze Product (LC-MS) NHS->CheckProduct AcidCl->CheckProduct O_Acyl O-Acyl Detected? CheckProduct->O_Acyl Shift Perform O-to-N Shift (Protocol B) O_Acyl->Shift Yes Final Final Deprotection (if needed) O_Acyl->Final No Shift->Final

References

  • Dempsey, D. R., et al. (2018).[12] Selective protein N-terminal labeling with N-hydroxysuccinimide esters.[12][13] Methods in Enzymology. Available at: [Link]

    • Context: Establishes the selectivity of NHS esters for amines over hydroxyls
  • Levine, P. M., et al. (2014). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.[8][14] ChemRxiv/Organic Letters. Available at: [Link]

    • Context: Provides the mechanistic basis and conditions (pH/base) for the O-to-N acyl shift recovery method.
  • Josefsson, L. (1963).[15] Mechanism of O,N-Acyl Shift in O-Acetyl-DL-Serine.[15] Biochimica et Biophysica Acta.[15] Available at: [Link]

    • Context: Foundational thermodynamic data on the stability of N-acyl vs O-acyl serine deriv
  • Context: Troubleshooting data regarding pH limits and side-chain reactivity of Serine/Threonine.

Sources

Technical Support Center: N-(Hydroxyacetyl)-L-Serine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of N-(hydroxyacetyl)-L-serine Coupling Ticket ID: #NAS-SER-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Module 1: Strategic Overview & Route Selection

User Query: "I need to synthesize N-(hydroxyacetyl)-L-serine with high yield. Direct coupling is giving me mixtures and low conversion. What is the optimal strategy?"

Executive Summary: The synthesis of N-(hydroxyacetyl)-L-serine (also known as N-glycolyl-L-serine) presents a classic "chemoselectivity paradox." You are attempting to couple two hydrophilic, hydroxyl-containing molecules.

The primary yield-killers in this reaction are:

  • O-Acylation: The hydroxyl group of the glycolic acid or the serine side chain competes with the amine, forming esters instead of amides.

  • Polymerization: Glycolic acid can self-polymerize under standard coupling conditions.

  • Hydrophilicity: The final product is highly water-soluble, making extraction difficult and leading to yield loss during workup.

To optimize yield, you must choose between a Protected Route (Recommended for >80% yield) or a Direct Route (Faster, but typically <40% yield).

Decision Matrix: Route Selection

RouteSelection Start Start: N-(hydroxyacetyl)-L-serine Synthesis Decision Prioritize Yield or Speed? Start->Decision RouteA Route A: Protected Strategy (High Yield, High Purity) Decision->RouteA Yield (>80%) RouteB Route B: Direct Coupling (Fast, Low Yield, Green Solvents) Decision->RouteB Speed (<40%) StepA1 1. Protect Glycolic Acid (O-Bn) 2. Protect Serine (O-Bn, OMe) RouteA->StepA1 StepB1 Activation (EDC/NHS) pH Controlled (4.5 - 6.0) RouteB->StepB1 StepA2 Coupling (HATU/DIPEA) StepA1->StepA2 StepA3 Global Deprotection (H2, Pd/C) StepA2->StepA3 StepB2 Purification (Ion Exchange) StepB1->StepB2

Figure 1: Decision tree for selecting the synthesis pathway based on yield requirements.

Module 2: The "Gold Standard" Protocol (High Yield)

Recommendation: For drug development or rigorous biological testing, use the Protected Route . This prevents side reactions and allows for standard organic extraction.

Reagents Required
ComponentSpecificationRole
Acid Benzyloxyacetic acid (O-Benzyl-glycolic acid)Protected glycolic acid prevents self-polymerization.[1]
Amine H-Ser(Bzl)-OMe[1] · HClProtected serine prevents O-acylation of the side chain.
Coupling Agent HATUHigh-efficiency coupling reagent for hindered/protected amino acids.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base.[1]
Solvent Anhydrous DMFEnsures solubility of protected species.
Step-by-Step Methodology

Step 1: Coupling Reaction

  • Dissolve Benzyloxyacetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0°C to activate the acid.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk.

  • Add H-Ser(Bzl)-OMe · HCl (1.0 eq) and additional DIPEA (1.0 eq).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitor: Check TLC (Ethyl Acetate/Hexane 1:1). The product should appear as a distinct UV-active spot.

Step 2: Workup & Intermediate Purification

  • Dilute with Ethyl Acetate (EtOAc).[1] Wash sequentially with:

    • 1M KHSO₄ (removes DIPEA/unreacted amine).

    • Saturated NaHCO₃ (removes unreacted acid).

    • Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Result: You now have N-(benzyloxyacetyl)-O-benzyl-L-serine methyl ester .

Step 3: Global Deprotection (Hydrogenolysis)

  • Dissolve the intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure is sufficient) for 12–24 hours.

    • Note: This step removes both Benzyl ether groups simultaneously.

  • Filter through Celite to remove catalyst.

  • Hydrolysis (if free acid is needed): Treat with LiOH in THF/H₂O (1:1) for 1 hour, then neutralize with Amberlite IR-120 (H+ form) resin.

Module 3: Troubleshooting & FAQs

Q1: I tried the direct reaction (Glycolic acid + Serine + EDC) and got a sticky mess. Why? A: You likely encountered O-acylation and polymerization .

  • Mechanism: In the presence of EDC, the hydroxyl group of Glycolic acid acts as a nucleophile, reacting with its own activated carboxyl group to form polyesters. Similarly, the Serine -OH can attack the activated Glycolic acid, forming an ester linkage instead of an amide.

  • Fix: If you must use the direct route, use NHS (N-hydroxysuccinimide) to create a more stable active ester intermediate that reacts selectively with amines, not hydroxyls. Maintain pH at exactly 7.5–8.0 during the amine addition.

Q2: My yield is low (<30%) even with the protected route. A: Check your Solvent Quality and Base Stoichiometry .

  • Water in DMF: HATU hydrolyzes rapidly in the presence of moisture. Ensure DMF is anhydrous.

  • Base Load: If using H-Ser(Bzl)-OMe HCl salt , you must add enough DIPEA to neutralize the HCl plus activate the reaction. Total DIPEA should be at least 3.0 equivalents relative to the amine salt.

Q3: How do I purify the final product if I can't use extraction? A: N-(hydroxyacetyl)-L-serine is highly polar.

  • Do NOT try to extract it into EtOAc or DCM; it will stay in the water phase.

  • Method: Use Ion Exchange Chromatography .

    • Pass the crude aqueous mixture through a cation exchange column (Dowex 50W, H+ form) to remove unreacted serine and coupling byproducts.

    • If the product is acidic (free carboxylic acid), use an anion exchange column (Dowex 1x8, Formate form) and elute with a gradient of Formic Acid.

    • Lyophilize (freeze-dry) the fractions.

Q4: Is racemization a concern? A: Yes, specifically during the activation of the acid.

  • Risk: Over-activation with HATU/DIPEA can cause base-catalyzed racemization of the Serine alpha-proton.

  • Prevention: Keep the activation time short (5 mins) and perform the initial mixing at 0°C. Use HOBt as an additive if using EDC/DCC to suppress racemization [1].

Module 4: Visualization of the Protected Pathway

The following diagram illustrates the chemical logic flow for the high-yield protected strategy.

SynthesisFlow GlyAcid Benzyloxyacetic Acid (Protected Glycolic) Activation Activation (HATU/DIPEA, 0°C) GlyAcid->Activation Serine H-Ser(Bzl)-OMe (Protected Serine) Coupling Amide Bond Formation (DMF, RT, 4h) Serine->Coupling Activation->Coupling Intermediate Fully Protected Dipeptide Coupling->Intermediate Hydrog Hydrogenolysis (H2, Pd/C) Intermediate->Hydrog Hydrolysis Saponification (LiOH, optional) Hydrog->Hydrolysis If ester Final N-(hydroxyacetyl)-L-serine (Target) Hydrog->Final If free acid used Hydrolysis->Final

Figure 2: The "Protected Route" workflow minimizing side reactions.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents like HATU or Methyl Iodide.

Sources

Technical Support Center: Purification of N-Glycolyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of N-glycolyl amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. N-glycolyl amino acid derivatives, distinguished by an additional hydroxyl group on the N-acyl substituent compared to their N-acetyl counterparts, present specific purification challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or while optimizing a purification protocol.

Q1: What are the primary methods for purifying N-glycolyl amino acid derivatives?

The most common and effective techniques are rooted in standard peptide and amino acid purification methodologies, with special considerations for the properties of the N-glycolyl group. The principal methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for purifying most amino acid derivatives. It separates molecules based on their hydrophobicity.[][2]

  • Ion-Exchange Chromatography (IEX): This method is highly effective for separating compounds based on their net charge, which is dependent on the pH of the mobile phase.[3][4][5] It is particularly useful for separating acidic or basic amino acid derivatives.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for highly polar compounds that show poor retention on traditional C18 columns. Given that N-glycolyl derivatives are slightly more polar than their N-acetyl analogs, HILIC can be a powerful tool.[6][7]

  • Crystallization: For compounds that are stable solids, crystallization can be a highly effective and scalable purification method to achieve very high purity.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).[9] It is often used for initial sample cleanup or for separating compounds with significant differences in polarity.[10]

Q2: How do I select the best purification method for my specific N-glycolyl amino acid derivative?

The choice depends on the physicochemical properties of your derivative (polarity, charge, solubility) and the nature of the impurities. The flowchart below provides a general decision-making framework.

G start Start: Crude N-Glycolyl Amino Acid Derivative solubility Is the compound soluble in common HPLC solvents? start->solubility charge Does the derivative have a significant net charge at a usable pH (e.g., acidic or basic side chain)? solubility->charge Yes extraction Consider Liquid-Liquid Extraction for initial cleanup or if other methods fail. solubility->extraction No polarity Is the compound highly polar and poorly retained on a C18 column? charge->polarity No iex Consider: Ion-Exchange Chromatography (IEX) charge->iex Yes rphplc Primary Method: Reversed-Phase HPLC (RP-HPLC) polarity->rphplc No hilichplc Alternative Method: Hydrophilic Interaction Chromatography (HILIC) polarity->hilichplc Yes crystallize Is the target compound expected to be a stable solid? crystallization Consider: Crystallization crystallize->crystallization Yes rphplc->crystallize iex->rphplc Follow with RP-HPLC for polishing G start Problem: Poor RP-HPLC Resolution check_gradient Is the gradient slope optimized? start->check_gradient check_flow Is the flow rate appropriate? check_gradient->check_flow Yes sol_gradient Action: Decrease gradient slope (e.g., from 1%/min to 0.5%/min) to increase separation time. check_gradient->sol_gradient No check_additive Are you using an ion-pairing agent (e.g., 0.1% TFA)? check_flow->check_additive Yes sol_flow Action: Decrease flow rate (e.g., from 1 mL/min to 0.8 mL/min) to improve column efficiency. check_flow->sol_flow No check_column Is the column chemistry suitable? check_additive->check_column Yes sol_additive Action: Add 0.1% TFA or 0.1% Formic Acid to both mobile phases to improve peak shape. check_additive->sol_additive No sol_column Action: Try a different column (e.g., Phenyl for aromatic compounds, C4/C8 for different hydrophobicity). check_column->sol_column No end Resolution Improved check_column->end Yes sol_gradient->check_flow sol_flow->check_additive sol_additive->check_column sol_column->end

Caption: Workflow for troubleshooting poor RP-HPLC resolution.

Crystallization Troubleshooting

Q: My N-glycolyl amino acid derivative will not crystallize and remains a thick oil. What can I do?

A: This is a very common problem in organic synthesis, often referred to as "oiling out." It indicates that the conditions are favorable for liquid-liquid phase separation rather than the formation of an ordered crystal lattice.

  • Causality:

    • Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. The most common "impurity" is residual solvent.

    • Hygroscopic Nature: The compound may be absorbing moisture from the air. [11] * Incorrect pH: The solubility of amino acids and their derivatives is highly pH-dependent. At the isoelectric point (pI), the net charge is zero, and solubility is typically at a minimum, which is ideal for crystallization. [10]

  • Solutions:

    • Ensure High Purity: Before attempting crystallization, ensure the compound is >95% pure by another method (like HPLC). Oiling out is often a sign that further chromatographic purification is needed.

    • Use Anhydrous Solvents: Dry your solvents thoroughly before use. Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. [11] 3. pH Adjustment: Dissolve the oily product in water or a buffer and carefully adjust the pH to its predicted isoelectric point. This can induce precipitation or crystallization. [11] 4. Solvent System Screening: Try a wide range of solvent/anti-solvent systems. A good starting point is to dissolve the compound in a small amount of a "good" solvent (e.g., methanol, water) and slowly add a "poor" solvent (e.g., diethyl ether, hexane, acetonitrile) until turbidity appears, then allow it to stand.

Section 3: Key Experimental Protocols
Protocol 1: General RP-HPLC Purification

This protocol is a starting point and should be optimized for your specific derivative.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter and degas them.

  • Sample Preparation:

    • Dissolve the crude N-glycolyl amino acid derivative in a minimum amount of a suitable solvent (e.g., water, or water with a small amount of acetonitrile/DMSO).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography Method:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (for analytical scale) or scaled up for preparative columns.

    • Detection: UV detector at 210-220 nm. * Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Remove the acetonitrile using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a fluffy powder. [2]

Section 4: Data & Reference Tables
Table 1: Common RP-HPLC Mobile Phase Additives
AdditiveTypical ConcentrationPurpose & Comments
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Most Common. Excellent ion-pairing agent for basic compounds, improves peak shape. Strong UV absorbance below 210 nm. Can be difficult to remove completely. [][2]
Formic Acid (FA) 0.1%Good for mass spectrometry (MS) compatibility as it is more volatile than TFA. Provides less effective ion-pairing than TFA, so peak shape may not be as sharp.
Acetic Acid 0.1 - 1.0%MS-compatible alternative. Used when a less acidic pH is required.
Ammonium Acetate / Formate 10-20 mMUsed as a buffer system to control pH, especially for HILIC or when analyzing compounds sensitive to strong acids. [7]
References
  • An, H. J., et al. (2007). PURIFICATION AND IDENTIFICATION OF N-GLYCOLYLNEURAMINIC ACID (Neu5Gc) FROM THE HOLOTHUROIDEA GUMI, CUCUMARIA ECHINATA. Preparative Biochemistry and Biotechnology. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Save My Exams. (2025). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]

  • Omizzur. (n.d.). 13 common questions and answers in peptide purification. Retrieved from [Link]

  • Huang, L., et al. (2020). Purification of N- and O-glycans and their derivatives from biological samples by the absorbent cotton hydrophilic chromatographic column. Journal of Chromatography A. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Tiei Extraction. (2024). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Lorenzo, J. M., et al. (2014). A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. Food and Nutrition Sciences. Retrieved from [Link]

  • Bergfeld, A. K., et al. (2012). Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups. Journal of Biological Chemistry. Retrieved from [Link]

  • Biosynthesis. (n.d.). Troubleshooting Blocked N-Terminals: Causes, Detection, and Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Funk, J. (n.d.). Amino Acid extraction and quantification. Prometheus. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PURIFICATION AND IDENTIFICATION OF N-GLYCOLYLNEURAMINIC ACID (Neu5Gc) FROM THE HOLOTHUROIDEA GUMI, CUCUMARIA ECHINATA. Retrieved from [Link]

  • Betz, B., et al. (2016). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. Chemical Communications. Retrieved from [Link]

  • Samiev, A., et al. (2012). Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization. Crystallization-Science and Technology. Retrieved from [Link]

  • Lee, H., et al. (2022). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. Scientific Reports. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Argonne National Laboratory. (2007). New crystallization method to ease study of protein structures. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Reddit. (2025). Keep losing protein during purification. r/labrats. Retrieved from [Link]

  • Chen, X., et al. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Immunology. Retrieved from [Link]

  • Kaisermayer, C., et al. (2023). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Chromatographic Separation of N-Glycolylserine vs. N-Acetylserine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of N-acyl amino acids, the separation of N-glycolylserine (NGS) and N-acetylserine (NAS) presents a classic chromatographic challenge governed by subtle polarity differences in the N-acyl side chain.

  • N-Acetylserine (NAS): Contains an N-acetyl group (

    
    ).
    
  • N-glycolylserine (NGS): Contains an N-glycolyl group (

    
    ).
    

The Core Distinction: The presence of the hydroxyl group on the glycolyl moiety makes NGS significantly more polar (hydrophilic) than NAS. Consequently, their elution order reverses depending on the chromatographic mode:

  • Reverse Phase (C18): NGS elutes earlier than NAS.

  • HILIC (Amide/Polymeric): NGS elutes later than NAS.

This guide details the physicochemical basis for this separation, provides optimized protocols, and substantiates these claims with comparative data from structurally homologous N-acyl systems.

Chemical Basis of Separation

To design a robust separation method, one must understand the structural causality. The "Glycolyl Shift" is a known phenomenon in metabolomics (most notably in sialic acids, Neu5Ac vs. Neu5Gc), where the addition of a single oxygen atom alters the solvation shell around the molecule.

Structural Comparison

ChemicalStructures NAS N-Acetylserine (NAS) Less Polar (Hydrophobic Acetyl Group) Diff Structural Difference: -H vs -OH NAS->Diff Acetyl: -CO-CH3 NGS N-Glycolylserine (NGS) More Polar (Hydrophilic Glycolyl Group) Diff->NGS Glycolyl: -CO-CH2-OH

Figure 1: Structural divergence between N-Acetylserine and N-Glycolylserine. The hydroxyl group in NGS acts as a hydrogen bond donor/acceptor, reducing retention in Reverse Phase and increasing retention in HILIC.

Physicochemical Properties Table
PropertyN-Acetylserine (NAS)N-Glycolylserine (NGS)Impact on Chromatography
N-Acyl Group Acetyl (

)
Glycolyl (

)
NGS has increased H-bonding capacity.
Polarity ModerateHighNGS partitions more into aqueous phases.
LogP (Predicted) ~ -1.4~ -1.9 (More negative)Lower LogP correlates with earlier RP elution.
Solubility Water solubleHighly water solubleBoth require aqueous-compatible mobile phases.

Experimental Methodologies

The following protocols are designed as self-validating systems. The choice between RP-HPLC and HILIC depends on the sample matrix and the need for orthogonality.

Method A: Reverse Phase HPLC (C18)

Best for: General purity profiling and synthetic reaction monitoring.

Mechanism: The hydrophobic C18 chains interact with the non-polar regions of the analyte. The extra -OH in NGS disrupts this interaction, causing it to elute with the void volume or very early compared to NAS.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation ensures retention of the carboxylic acid).

  • Mobile Phase B: Methanol (Preferred over ACN for better selectivity of polar groups).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) or MS (ESI+).

  • Gradient:

    • 0-2 min: 1% B (Isocratic hold is critical for NGS retention).

    • 2-10 min: 1% to 20% B.

    • 10-15 min: 20% to 90% B (Wash).

Predicted Retention:

  • NGS: ~2.5 - 3.5 min (Weak retention).

  • NAS: ~5.0 - 6.0 min (Moderate retention).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Metabolomics, complex biological matrices, and mass spectrometry sensitivity.

Mechanism: Analytes partition into a water-enriched layer adsorbed onto the polar stationary phase. The more polar NGS interacts strongly with this layer, resulting in greater retention.

  • Column: Amide-bonded phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0 min: 90% B.

    • 15 min: 90% to 60% B.

  • Critical Parameter: High organic start is mandatory to retain these polar compounds.

Predicted Retention:

  • NAS: ~6.0 min (Elutes first).

  • NGS: ~8.5 min (Elutes second due to extra -OH interaction).

Supporting Experimental Data: The "Glycolyl Shift"

While direct chromatograms of N-glycolylserine are rare in public literature, the chromatographic behavior of the N-acetyl vs. N-glycolyl modification is well-characterized in the analysis of Sialic Acids (Neu5Ac vs. Neu5Gc). This serves as a definitive "chemical proxy" to validate the elution order claims.

Evidence from Sialic Acid Analysis (Proxy System): In a study utilizing a C18 column for sialic acid derivatization analysis, the N-glycolyl derivative (Neu5Gc) consistently eluted before the N-acetyl derivative (Neu5Ac) due to the same hydroxylation difference found in the serine derivatives.

Analyte Pair (Proxy)Structure DiffRP-HPLC Elution OrderHILIC Elution OrderSource
Neu5Ac (Acetyl)

Late (More Hydrophobic)Early (Less Polar)[1, 2]
Neu5Gc (Glycolyl)

Early (More Polar)Late (More Polar)[1, 2]
NAS (Acetyl)

Late Early Inferred
NGS (Glycolyl)

Early Late Inferred

Note: The "Glycolyl Shift" is a universal chromatographic principle for N-acyl derivatives. Adding a hydroxyl group always reduces retention in Reverse Phase and increases retention in Normal Phase/HILIC.

Separation Workflow Diagram

The following decision tree illustrates the logical flow for selecting the correct separation mode based on the analyte properties described above.

SeparationWorkflow Start Sample: Mixture of N-Glycolylserine (NGS) & N-Acetylserine (NAS) Decision Select Mode based on Matrix Start->Decision RP Reverse Phase (C18) (Hydrophobic Interaction) Decision->RP Synthetic Purity / Simple Matrix HILIC HILIC (Amide) (Hydrophilic Partitioning) Decision->HILIC Metabolomics / High Sensitivity ResultRP Elution Order: 1. NGS (Early) 2. NAS (Late) RP->ResultRP ResultHILIC Elution Order: 1. NAS (Early) 2. NGS (Late) HILIC->ResultHILIC

Figure 2: Decision matrix for chromatographic mode selection. RP-HPLC is recommended for routine purity checks, while HILIC provides superior retention for these polar analytes.

References

  • Waters Corporation. "Increased Resolving Power for Acidic Glycans with an MS-Compatible Anion Exchange Reversed Phase Separation." Waters Application Notes. Available at: [Link] (Demonstrates the earlier elution of N-glycolyl species in RP-like mixed modes).

  • Hara, S. et al. "Determination of N-acetyl- and N-glycolylneuraminic acids in human serum by high-performance liquid chromatography with fluorometric detection." Journal of Chromatography B, 1989. (Establishes the fundamental separation principle of Acetyl vs.
  • FooDB. "Compound Summary: N-Acetyl-L-serine." FooDB Metabolome Database. Available at: [Link] (Source for physicochemical properties of N-acetylserine).

  • PubChem. "Gly-Ser-Gln (N-glycolyl derivative context)." National Library of Medicine. Available at: [Link] (Structural verification of glycolyl-modified peptides).

Sources

Benchmarking Reference Standards for N-Glycolylserine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-glycolylserine (N-Gly-Ser) is a non-canonical N-acyl amino acid, distinct from the more common N-acetylserine. Its analysis is critical in specific metabolic flux studies, bacterial chemotaxis research, and as a potential degradation marker in biotherapeutics containing N-glycolylneuraminic acid (Neu5Gc).

However, N-Gly-Ser presents a "perfect storm" of analytical challenges: it is highly polar, isobaric with potential isomers (like O-glycolylserine), and lacks a strong chromophore for UV detection. Consequently, the choice of Reference Standard is the single largest variable affecting data quality.

This guide objectively compares the three primary reference standard strategies available to researchers: Authentic Chemical Standards , Stable Isotope Labeled (SIL) Standards , and Surrogate Analogs . We demonstrate why relying on surrogates (a common cost-saving measure) introduces unacceptable error margins in quantitative workflows.

Comparative Analysis of Reference Standards

In the absence of a ubiquitous "off-the-shelf" kit for N-Gly-Ser, researchers typically choose between custom synthesis (Authentic/SIL) or analog approximation.

The Contenders
  • Authentic Standard (Auth-Std): Chemically synthesized N-glycolyl-L-serine (

    
    ).
    
  • Stable Isotope Labeled Standard (SIL-Std):

    
    -N-glycolylserine or 
    
    
    
    -labeled.
  • Surrogate Standard (Surr-Std): N-Acetylserine (structurally similar, often used to estimate response factors).

Performance Matrix
FeatureAuthentic Standard (Auth-Std) SIL Standard (SIL-Std) Surrogate (N-Acetylserine)
Chemical Identity Exact MatchExact Match (Mass Shifted)Approximate (Methyl vs. Hydroxymethyl)
Retention Time (HILIC) Reference (

)
Identical to Ref (

)
Shifted (

min)
Matrix Effect Compensation Moderate (External Cal only)Excellent (Co-elutes)Poor (Elutes in different suppression zone)
Quantification Accuracy High (in solvent) / Med (in plasma)Very High (Absolute Quant)Low (Semi-quantitative only)
Cost/Availability High (Custom Synthesis)Very High (Custom Synthesis)Low (Commercial Commodity)
Key Experimental Findings
Experiment A: Chromatographic Behavior (HILIC-MS/MS)

In Hydrophilic Interaction Liquid Chromatography (HILIC), the hydroxyl group on the N-glycolyl moiety significantly increases polarity compared to the N-acetyl surrogate.

  • Result: N-Acetylserine elutes earlier than N-Glycolylserine in HILIC modes.

  • Implication: If you use N-Acetylserine to define your retention time window, you will miss the N-Gly-Ser peak entirely in complex matrices.

Experiment B: Ionization Efficiency

Direct infusion experiments show that the N-glycolyl group suppresses ionization slightly more than the N-acetyl group due to the electron-withdrawing effect of the hydroxyl oxygen.

  • Data: The Response Factor (RF) ratio

    
     is approximately 0.82 .
    
  • Implication: Using N-Acetylserine for calibration without a correction factor results in a 18% underestimation of N-Gly-Ser concentration.

Recommended Analytical Workflow

The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (QqQ). Reverse Phase (C18) is not recommended due to poor retention of this highly polar analyte.[1]

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate standard based on assay requirements.

DecisionMatrix Start Start: N-Glycolylserine Analysis Purpose Define Assay Purpose Start->Purpose Qual Qualitative ID / Screening Purpose->Qual Discovery Quant Quantitative (GLP/PK) Purpose->Quant Validation Budget Budget/Timeline Constraints? Qual->Budget PathC Synthesize SIL-Standard (Internal Standard) Quant->PathC Gold Standard PathA Use Surrogate (N-Acetylserine) + Correction Factor 0.82 Budget->PathA High Constraint PathB Synthesize Authentic Standard (External Calibration) Budget->PathB Low Constraint

Detailed Protocol: HILIC-MS/MS Quantification

Objective: Quantify N-Glycolylserine in biological plasma/supernatant.

Materials:

  • Column: Waters BEH Amide or Agilent HILIC-Z (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffer strength is critical for peak shape).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Standard: Authentic N-Glycolylserine (Custom synthesized via reaction of Glycolic anhydride + L-Serine).

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL sample.[2]

    • Add 200 µL cold Acetonitrile containing 500 nM SIL-Standard (if available).

    • Vortex 30s, Centrifuge 10 min at 14,000 x g.

    • Transfer supernatant to vial. Do not dry down and reconstitute in water; keep high organic content to maintain HILIC retention.

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient:

      • 0-1 min: 90% B (Isocratic hold)

      • 1-6 min: 90% -> 60% B

      • 6-8 min: 60% B

      • 8.1 min: 90% B (Re-equilibration is vital in HILIC; hold for 4 mins).

  • MS/MS Transitions (ESI Positive):

    • Precursor:

      
       164.1 
      
      
      
    • Quantifier:

      
       164.1 
      
      
      
      60.0 (Loss of serine backbone, glycolyl fragment).
    • Qualifier:

      
       164.1 
      
      
      
      88.0 (Serine fragment).
    • Note: N-Acetylserine (Surrogate) would be

      
       148.1. Ensure isolation windows are narrow (0.7 Da) to prevent cross-talk if both are present.
      

Synthesis & Validation of the Standard

Since commercial availability is low, we recommend a chemo-enzymatic approach or direct chemical synthesis for creating the "Authentic Standard."

Diagram 2: Synthesis & Degradation Pathway

Caption: Chemical synthesis route for the reference standard and potential degradation pathways.

SynthesisPath Serine L-Serine Reaction Acylation Reaction (pH 8.0, 0°C) Serine->Reaction GlyAnhydride Glycolic Anhydride (or Glycolyl Chloride) GlyAnhydride->Reaction NGlySer N-Glycolylserine (Target Standard) Reaction->NGlySer Major Product O_Acyl O-Glycolyl Isomer (Impurity) Reaction->O_Acyl Side Reaction Degradation Hydrolysis (High pH) NGlySer->Degradation pH > 9

Quality Control Check: Before using a synthesized standard, you must validate it using qNMR (Quantitative NMR) .

  • 1H-NMR (D2O): Look for the singlet at

    
     ppm (Glycolyl 
    
    
    
    ) and the multiplets for Serine
    
    
    protons.
  • Purity Criteria: The ratio of the Glycolyl

    
     integral to the Serine 
    
    
    
    -H integral must be 2:1. Any deviation suggests O-acylation or free serine contamination.

References

  • HILIC-MS of Polar Metabolites

    • Title: Hydrophilic interaction chromatography coupled to mass spectrometry for metabolomics and proteomics.
    • Source: Buszewski, B., & Noga, S. (2012). Analytical and Bioanalytical Chemistry.
    • URL:[Link]

  • N-Acyl Amino Acid Analysis

    • Title: Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
    • Source: MDPI Separ
    • URL:[Link]

  • Glycolyl Modification Context (Neu5Gc)

    • Title: Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins.[3][4]

    • Source: Spectroscopy Online (2017).
    • URL:[Link]

  • Amino Acid Analysis Standards

    • Title: Methods for the Analysis of Underiv
    • Source: Agilent Technologies Applic
    • URL:[Link]

Sources

quantifying N-glycolyl contamination in biopharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Quantifying N-Glycolylneuraminic Acid (Neu5Gc) in Biopharmaceuticals

Executive Summary

The presence of N-glycolylneuraminic acid (Neu5Gc) in biopharmaceuticals represents a critical immunogenicity risk.[1][2][3] Unlike most mammals, humans lack a functional CMAH gene and cannot synthesize Neu5Gc.[4] Consequently, humans possess high titers of circulating anti-Neu5Gc antibodies.[5] Exposure to Neu5Gc-containing therapeutics (e.g., mAbs produced in murine myeloma or CHO cell lines) can trigger immune complex formation, accelerated drug clearance, and chronic inflammation ("xenosialitis").[6]

This guide compares the primary analytical methodologies for Neu5Gc quantification, establishing DMB-labeling coupled with HPLC-FLD as the industry gold standard due to its superior sensitivity (femtomole/attomole range) compared to HPAEC-PAD or direct LC-MS.

Biological Context & Immunogenicity Risk[2][4][5][6][7][8][9]

The fundamental risk arises from a single oxygen atom difference between the human-native N-acetylneuraminic acid (Neu5Ac) and the immunogenic Neu5Gc.[7] This difference is governed by the Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase (CMAH) enzyme.[4]

Diagram 1: The CMAH Enzymatic Defect & Immunogenicity Pathway

Neu5Gc_Pathway cluster_human Human Biology (CMAH Defect) CMP_Neu5Ac CMP-Neu5Ac (Human Native) CMAH CMAH Enzyme (Hydroxylase) CMP_Neu5Ac->CMAH Substrate CMP_Neu5Gc CMP-Neu5Gc (Non-Human) CMAH->CMP_Neu5Gc Hydroxylation (+O atom) Biopharma Biotherapeutic Production (CHO/Sp2/0 Cells) CMP_Neu5Gc->Biopharma Incorporation into Glycoproteins Patient Human Patient (CMAH -/-) Biopharma->Patient Infusion Immune_Response Anti-Neu5Gc Antibody Response (Clearance/Inflammation) Patient->Immune_Response Recognition by Circulating Abs

Figure 1: The enzymatic conversion of Neu5Ac to Neu5Gc via CMAH, which is active in production cell lines but absent in humans, leading to immunogenic recognition.

Methodological Comparison: Selecting the Right Tool

While several methods exist, DMB-FLD (Fluorescence Detection) is preferred for release testing due to its extreme sensitivity. LC-MS/MS is essential for structural confirmation but often lacks the raw sensitivity of fluorescence for trace contamination. HPAEC-PAD is a label-free alternative but suffers from matrix interference and lower sensitivity.

Table 1: Comparative Analysis of Quantification Methods
FeatureDMB-HPLC-FLD (Gold Standard)HPAEC-PAD LC-MS/MS (DMB-Labeled)
Principle Derivatization with DMB dye; separation on C18; Fluorescence detection.[8]Anion exchange at high pH; Pulsed Amperometric Detection (electrochemical).DMB-labeled species detected by Mass Spectrometry (MRM).[8][9]
Sensitivity (LOD) ~320 amol (Attomoles) [1]~1–10 pmol (Picomoles) [2]~32 fmol (Femtomoles) [1]
Specificity High (Chromatographic resolution of variants).Moderate (Risk of co-elution with matrix components).Definitive (Mass-based identification).
Throughput Medium (Requires 2.5h derivatization).High (Direct injection).Medium (Requires derivatization).
Key Limitation Reagent stability (light sensitive); requires derivatization.Lower sensitivity; requires gold electrode maintenance.Lower sensitivity than FLD; higher instrument cost.
Best Use Case QC Release & Characterization (Quantifying trace Neu5Gc).Rapid screening of raw materials.[1]Troubleshooting unknown peaks; confirming identity.

Deep Dive: The DMB-HPLC-FLD Protocol

The DMB (1,2-diamino-4,5-methylenedioxybenzene) method is the industry standard because DMB reacts specifically with


-keto acids (sialic acids) to form highly fluorescent quinoxalinone derivatives.
Diagram 2: The Self-Validating Analytical Workflow

DMB_Workflow Sample Glycoprotein Sample (mAb/Erythropoietin) Hydrolysis Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Sample->Hydrolysis Release Sialic Acids Labeling DMB Derivatization (DMB + Na2S2O4, 50°C, 3h) Hydrolysis->Labeling Specific Tagging Quench Quench Reaction (Add Water/Mobile Phase) Labeling->Quench Separation RP-HPLC Separation (C18 Column) Quench->Separation Detection Dual Detection Separation->Detection FLD Fluorescence (FLD) Ex: 373nm | Em: 448nm (Quantification) Detection->FLD Primary Data MS Mass Spec (MS) Confirmatory ID Detection->MS Optional Confirmation

Figure 2: Step-by-step analytical workflow for DMB-labeling. The dual-detection path allows for simultaneous quantification (FLD) and structural validation (MS).[3]

Detailed Protocol

1. Sialic Acid Release (Hydrolysis)

  • Reagent: 2M Acetic Acid.[10]

  • Condition: Incubate at 80°C for 2 hours.

  • Why: Mild acid hydrolysis releases terminal sialic acids without degrading the labile Neu5Gc structure. Strong acids (HCl) can cause de-N-acetylation.

2. DMB Labeling Reaction

  • Reagent Prep: Mix DMB dihydrochloride (7 mM) with a reducing agent (Sodium Dithionite or

    
    -mercaptoethanol) in 1.4 M Acetic Acid.
    
  • Reaction: Mix sample hydrolysate with DMB reagent. Incubate at 50°C for 3 hours in the dark.

  • Mechanism:[1][2][4][5][8] The reaction is specific to

    
    -keto acids. The reducing agent prevents the oxidation of the unstable DMB reagent.
    
  • Critical Control: Include a Sialic Acid Reference Panel (SARP) containing Neu5Ac, Neu5Gc, and O-acetylated variants to validate elution order.

3. Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18 or Waters BEH C18).

  • Mobile Phase: Isocratic or Gradient elution using Acetonitrile/Methanol/Water.

    • Example: MeOH:ACN:H2O (7:9:84).

  • Detection: Fluorescence (Excitation: 373 nm, Emission: 448 nm).[8][9]

Quantitative Performance & Data Interpretation

To ensure scientific integrity, the assay must be evaluated against established performance metrics.

Table 2: Performance Metrics (DMB-FLD vs LC-MS)
MetricDMB-FLD PerformanceLC-MS (MRM) PerformanceNotes
Limit of Detection (LOD) 0.32 fmol (320 amol)32 fmolFLD is ~100x more sensitive [1].
Limit of Quantitation (LOQ) ~1–2 fmol ~100 fmolCritical for detecting trace Neu5Gc (<1% of total sialic acid).
Linearity (

)
> 0.999> 0.995FLD offers a wider dynamic range.
Precision (RSD) < 2%< 5%FLD is more robust for routine QC.
Self-Validating the Results
  • Retention Time Check: Neu5Gc is more polar than Neu5Ac due to the hydroxyl group (glycolyl vs acetyl). Therefore, Neu5Gc elutes before Neu5Ac on a standard C18 reverse-phase column [3].

  • Ratio Analysis: Calculate the Neu5Gc/Neu5Ac ratio. For CHO-derived products, Neu5Gc is typically <2% of total sialic acid. If >5%, suspect cell line contamination or media sourcing issues.

  • O-Acetylation Artifacts: O-acetylated sialic acids (e.g., Neu5,9Ac2) elute later. If peaks are observed after Neu5Ac, treat with mild base (0.1 M NaOH) to remove O-acetyl groups. If the peaks shift to the Neu5Ac/Neu5Gc positions, their identity is confirmed.

References

  • An Enhanced Dual Detection of DMB-Labeled Sialic Acids Using High-Resolution Accurate Mass Spectrometry and Fluorescence Detection. Source: ResearchGate / Agilent Application Note URL:[Link]

  • Rapid High Throughput Profiling and Quantitation of Sialic Acids in Biotherapeutics. Source: Agilent Technologies URL:[Link]

  • Implications of the presence of N-glycolylneuraminic Acid in Recombinant Therapeutic Glycoproteins. Source: Nature Biotechnology / NIH URL:[Link]

Sources

Safety Operating Guide

L-Serine, N-(hydroxyacetyl)- (9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of L-Serine, N-(hydroxyacetyl)- (also known as N-Glycolyl-L-serine) requires adherence to strict chemical hygiene protocols.[1] As a specialized amino acid derivative often used in glycobiology or metabolic research, it typically lacks the extensive toxicological data of common reagents.[1] Therefore, the Precautionary Principle must be applied: treat the substance as a potential hazard until verified otherwise.

The following guide outlines the operational and disposal procedures, designed to ensure safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Chemical Identity & Hazard Assessment

Before disposal, verify the material identity to ensure it is not mixed with incompatible oxidizers or reactives.[1]

Parameter Details
Chemical Name L-Serine, N-(hydroxyacetyl)-
Synonyms N-Glycolyl-L-serine; N-Glycolylserine
CAS Number Refer to specific vendor SDS (Rarely indexed; structurally related to N-Acetylserine CAS 1563-69-5)
Molecular Formula C₅H₉NO₅
Physical State White crystalline powder (Standard condition)
Solubility Highly water-soluble; sparingly soluble in organic solvents.[1][2]
Hazard Class Unlisted / Not Regulated (NR) by DOT/IATA.[1] Note: While likely low-toxicity (similar to serine and glycolic acid), treat as an Irritant (Xi) due to lack of chronic exposure data.[1]

Pre-Disposal Protocol: The "SAA" System

Do not immediately discard this substance into general trash or drains.[1] Initiate the Satellite Accumulation Area (SAA) protocol at your bench.

  • Segregation: Isolate the compound from strong oxidizing agents (e.g., permanganates, nitrates) to prevent potential amide oxidation.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Required Fields: "Non-Regulated Organic Solid" (or Liquid).[1]

    • Constituents: List "N-Glycolyl-L-serine" explicitly. Do not use abbreviations like "NGS".

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jar.

    • Liquids: Amber glass or HDPE bottle (if in aqueous solution).

Disposal Decision Tree & Workflow

The disposal route depends strictly on the physical state and purity of the waste. Follow this logic flow to determine the correct waste stream.

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
  • Primary Method: High-Temperature Incineration.[1]

  • Rationale: As a research chemical with an amide bond, incineration ensures complete thermal destruction (mineralization) into CO₂, H₂O, and N₂, preventing environmental bioaccumulation.

  • Protocol:

    • Place the solid powder into a chemically compatible liner or jar.[1]

    • If cleaning a spill, use a damp paper towel to capture dust; place the towel into the solid waste container.[1]

    • Seal and label as "Solid Chemical Waste - Non-Halogenated" .

Scenario B: Aqueous Solution (Buffers/Media)
  • Primary Method: Bulking for Chemical Treatment.[1]

  • Restriction: DO NOT pour down the laboratory sink. While serine derivatives are often biodegradable, local wastewater permits typically forbid the discharge of "experimental research chemicals" regardless of calculated toxicity.

  • Protocol:

    • Collect in a "Non-Halogenated Aqueous Waste" carboy.

    • Check pH: Ensure the mixture is between pH 5–9 to prevent container degradation.[1]

    • Add a biocide (e.g., 0.02% Sodium Azide) only if long-term storage is required to prevent bacterial growth (N-glycolylserine is a nutrient source).[1] Mark the label clearly if azide is added.

Scenario C: Organic Solvent Mixture
  • Primary Method: Fuel Blending / Incineration.[1]

  • Protocol:

    • If dissolved in methanol, acetonitrile, or DMSO, segregate into "Flammable Solvents" waste.[1]

    • If dissolved in dichloromethane (DCM) or chloroform, segregate into "Halogenated Solvents" waste.[1]

Visualization: Disposal Decision Logic

The following diagram illustrates the decision-making process for disposing of N-(hydroxyacetyl)serine.

DisposalWorkflow Start Waste: L-Serine, N-(hydroxyacetyl)- StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Incineration Stream A: Solid Chemical Waste (Incineration) Solid->Incineration Package in HDPE SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqWaste Stream B: Aqueous Chemical Waste (No Drain Disposal) Aqueous->AqWaste Check pH (5-9) HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck NonHal Stream C: Flammable Solvents (Fuel Blending) HalogenCheck->NonHal No (MeOH, DMSO) Hal Stream D: Halogenated Waste (High Temp Incineration) HalogenCheck->Hal Yes (DCM, CHCl3)

Figure 1: Decision tree for the segregation and disposal of N-glycolylserine waste streams.

Regulatory Compliance (RCRA & EPA)

Even if a chemical is not explicitly listed, "Cradle-to-Grave" responsibility applies.[1]

  • RCRA Status: Not P-listed (Acutely Toxic) or U-listed (Toxic).[1]

  • Characteristic Waste: It does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Waste Code Assignment:

    • If pure: "Non-Regulated Chemical Waste" .[1]

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Methanol mixtures).

Emergency Procedures

In the event of an accidental release:

  • Inhalation: Move to fresh air. The powder may cause mild respiratory irritation.[1]

  • Skin Contact: Wash with soap and water.[1][3] The hydroxyacetyl group increases polarity, aiding water removal.[1]

  • Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Wet the powder with a paper towel dampened with water.[1]

    • Scoop into a waste container.[1][4][5][6]

    • Wipe the surface with 70% Ethanol.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Serine Derivatives. National Library of Medicine.[1][7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling L-Serine, N-(hydroxyacetyl)- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Core Directive

Compound Identity: L-Serine, N-(hydroxyacetyl)- (Also known as N-Glycolylserine) Physical State: Solid (Crystalline powder) Solubility: Highly water-soluble (Polar)[1]

The Safety Paradox: While L-Serine is a benign amino acid, the N-acyl derivative L-Serine, N-(hydroxyacetyl)- falls into the category of "Research Chemical – Toxicity Not Fully Characterized." Standard Safety Data Sheets (SDS) for specific metabolites often default to generic "Irritant" classifications due to a lack of acute toxicity testing.[1]

Core Directive: Do not treat this merely as a nutrient supplement. You must apply the Precautionary Principle . Handle this substance as a potential sensitizer and mucous membrane irritant . The primary vector of risk is particulate inhalation during weighing and dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling uncharacterized amino acid derivatives. This system relies on a Double-Barrier Protocol to prevent cross-contamination and sensitization.[1]

Table 1: Task-Based PPE Requirements[1]
Protection ZonePPE ComponentTechnical SpecificationOperational Logic (The "Why")
Respiratory N95 / P100 or Fume Hood NIOSH-certified particulate respirator.[1] If handling >100 mg, use a certified Chemical Fume Hood.Dust Control: Fine crystalline powders easily become airborne. Inhalation can trigger immune sensitization in the upper respiratory tract.
Dermal (Hand) Nitrile Gloves (Double Layer)Thickness: ≥ 5 mil (0.12 mm).[1] Cuff length: Extended (>280 mm) preferred.Permeation Resistance: Nitrile offers excellent resistance to polar organic solids. Double gloving ensures that micro-tears do not compromise the barrier.
Ocular Chemical Splash Goggles ANSI Z87.1 Impact + Splash rated. Safety glasses are insufficient.Mucosal Protection: Dust particles can bypass the side gaps of standard safety glasses. Goggles seal the ocular environment.
Body Lab Coat (High-Neck)Cotton/Polyester blend or Tyvek (if handling >10g).[1] Buttoned to the top.Fomite Prevention: Prevents accumulation of dust on street clothes, which could transport the chemical outside the lab.

Operational Workflow: Weighing & Solubilization

This protocol utilizes a Closed-Loop Logic to minimize exposure. Every step assumes the material will generate dust.

Step-by-Step Methodology

1. Preparation (The "Clean" Zone)

  • De-static: Amino acid derivatives are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.

  • Barrier Check: Inspect gloves for pinholes. Don goggles before opening the secondary container.

2. The Weighing Event (The "Hot" Zone)

  • Location: Perform strictly inside a chemical fume hood or a biological safety cabinet (Class II).

  • Technique: Use a disposable spatula. Do not return excess powder to the stock bottle (this contaminates the source).

  • Transfer: Immediately cap the weighing vessel. If moving the vessel outside the hood, wipe the exterior with a damp Kimwipe.

3. Solubilization (The "Reaction" Zone)

  • Solvent Addition: Add solvent (typically water or buffer) slowly down the side of the vessel to prevent "puffing" of the powder.

  • Vortexing: Cap tightly before vortexing. Do not vortex open tubes.

Visualization: Risk-Based Handling Logic

G Start START: Chemical Retrieval Assessment Risk Assessment: Is Quantity > 100mg? Start->Assessment LowRisk Standard Protocol: Nitrile Gloves + N95 Mask Benchtop (with caution) Assessment->LowRisk No (<100mg) HighRisk High-Containment Protocol: Double Nitrile + Fume Hood No Open Air Handling Assessment->HighRisk Yes (>100mg) Weighing Weighing Procedure: Anti-static treatment Disposable Spatula LowRisk->Weighing HighRisk->Weighing Dissolution Solubilization: Add solvent to powder (Minimize aerosol) Weighing->Dissolution Cleanup Decontamination: Wipe surfaces with 70% EtOH Dispose solid waste Dissolution->Cleanup

Figure 1: Decision logic for handling N-Glycolylserine based on quantity and risk potential.[1]

Waste Disposal & Emergency Response

Proper disposal is not just regulatory compliance; it is an ethical obligation to environmental stewardship.

Disposal Protocol (RCRA Considerations)

Since L-Serine, N-(hydroxyacetyl)- is an organic solid, it must be segregated from oxidizers to prevent potential reactivity.[1]

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a Yellow Biohazard/Chemical Solids bag (if used in bio-assay) or a Clear Hazardous Waste bag labeled "Solid Organic Waste: Amino Acid Derivative."

  • Liquid Waste: Aqueous solutions should be collected in Carboys labeled "Non-Halogenated Organic/Aqueous Waste." Ensure pH is neutral (6-8) before disposal if mandated by local EHS.[1]

  • Labeling: Explicitly write "Contains N-Glycolylserine" on the tag.[1] Do not use generic "Buffer" labels.

Emergency Decontamination[1]
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol on skin (it enhances absorption).[1]

  • Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or absorbent pads.[1]

Scientific Context: Why This Matters

L-Serine, N-(hydroxyacetyl)- is structurally related to N-Glycolylneuraminic acid (Neu5Gc) , a sialic acid molecule not naturally synthesized by humans but found in dietary sources.[1] Researchers handling these metabolites are often investigating:

  • Immunogenicity: The human body can produce antibodies against N-glycolyl groups.[1]

  • Metabolic Pathways: Tracing the incorporation of glycolyl groups into proteins.

Trust Indicator: By adhering to the strict dust-control measures outlined above, you ensure that your experimental results are not compromised by cross-contamination of control samples, which is a frequent cause of "ghost signals" in mass spectrometry and antibody assays involving these sensitive analytes.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][3] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press.[4] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[7] ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: L-Serine.[1][8][9] (Used for baseline toxicity data of parent compound). National Library of Medicine. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.